VU6007496
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H27N5O2 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
1-methyl-7-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-N-(oxan-4-yl)pyrrolo[3,2-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C25H27N5O2/c1-29-11-7-22-24(29)19(16-23(27-22)25(31)26-20-9-13-32-14-10-20)15-17-3-5-18(6-4-17)21-8-12-30(2)28-21/h3-8,11-12,16,20H,9-10,13-15H2,1-2H3,(H,26,31) |
Clave InChI |
UJKNYDAANSRFNH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU6007496
Introduction
VU6007496 is a highly selective, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Developed as a potential backup clinical candidate, it has since been characterized as a valuable in vivo tool compound for investigating the selective activation of the M1 receptor.[1][3][4][5] Unlike some M1 modulators, this compound exhibits minimal direct agonism, meaning it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), without causing significant receptor activation on its own.[1][5] This property is crucial as it helps avoid the cholinergic adverse effects often associated with direct-acting or highly agonistic M1 activators.[3][4] Despite a promising pharmacological profile, its development was halted due to unanticipated species-specific metabolism and the formation of active/toxic metabolites.[1][4][5] This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Positive Allosteric Modulation of the M1 Receptor
The primary mechanism of action of this compound is the positive allosteric modulation of the M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR).
-
Allosteric Binding: this compound binds to a site on the M1 receptor that is topographically distinct from the orthosteric site where acetylcholine (ACh) binds.[6] This allosteric binding does not activate the receptor directly but induces a conformational change that increases the receptor's affinity for ACh and/or enhances the efficacy of receptor signaling once ACh is bound.
-
Potentiation of ACh Response: By enhancing the effect of endogenous ACh, this compound amplifies the natural physiological signaling of the M1 receptor. This is demonstrated in vitro by a leftward shift in the ACh concentration-response curve in functional assays, such as calcium mobilization.[6]
-
Selectivity: this compound is highly selective for the M1 receptor subtype over other muscarinic subtypes (M2-M5), which is a critical feature for minimizing off-target effects.
-
Minimal Agonism: A key characteristic of this compound is its very low intrinsic agonist activity.[1][5] This "pure PAM" profile is advantageous because compounds with significant "ago-PAM" activity can over-activate M1 receptors, leading to adverse effects like convulsions or impairment of cognitive function.[3][4] this compound was found to be devoid of seizure liability at high doses in preclinical models.[3]
Signaling Pathway
Upon co-stimulation by acetylcholine and this compound, the M1 receptor activates the canonical Gq signaling pathway, leading to downstream cellular responses.
Caption: M1 receptor signaling pathway potentiated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and related compounds from preclinical studies.
Table 1: In Vivo Efficacy and Brain Exposure
| Parameter | Species | Value | Description | Reference |
|---|---|---|---|---|
| Minimum Effective Dose | Rat | 3 mg/kg, p.o. | Dose showing robust efficacy in the Novel Object Recognition (NOR) test. | [1][3][4][5] |
| Brain Exposure at High Dose | Mouse | 1.04 µM | Total brain exposure after a 100 mg/kg i.p. dose (used in seizure liability assay). | [3] |
| Brain Penetration (Kp) | Mouse | 1.1 | The partitioning coefficient between plasma and brain (Brain/Plasma ratio). | [3] |
| Unbound Brain Penetration (Kp,uu) | Mouse | 0.7 | The ratio of unbound drug concentration in brain to that in plasma. |[3] |
Table 2: Comparative In Vitro Potency (M1 PAM activity)
| Compound | Species | EC50 | % ACh Max | Description | Reference |
|---|---|---|---|---|---|
| This compound (Compound 11) | Mouse | 92 nM | 66% | Potency as a PAM in potentiating an EC20 response of acetylcholine. | [3] |
| VU319 (Clinical Candidate) | Human | 492 ± 2.9 nM | 71.3 ± 9.9% | Potency as a PAM in potentiating an EC20 response of acetylcholine. |[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.
In Vitro Pharmacology: Calcium Mobilization Assay
This assay is a primary functional screen for Gq-coupled receptors like M1. It measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.
-
Cell Lines: HEK293 or CHO cells stably expressing the human or rat M1 muscarinic receptor are commonly used.
-
Protocol:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken. This compound (or vehicle) is added at various concentrations and incubated for 2-5 minutes.
-
Agonist Stimulation: An EC₂₀ concentration of acetylcholine (a concentration that elicits 20% of the maximal response) is added to measure PAM activity. To measure agonist activity, buffer is added instead of ACh.
-
Data Acquisition: Fluorescence intensity is measured kinetically for several minutes. The increase in fluorescence corresponds to the increase in [Ca²⁺]i.
-
Analysis: Data are normalized to the maximal response induced by a saturating concentration of ACh. For PAM activity, the EC₅₀ is calculated from the concentration-response curve of this compound in the presence of an EC₂₀ of ACh.
-
In Vivo Efficacy: Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, a cognitive domain relevant to M1 receptor function.
-
Subjects: Male Sprague-Dawley rats are typically used.[3]
-
Protocol:
-
Habituation: Animals are individually habituated to an empty, open-field arena for a set period over 1-2 days to reduce novelty-induced stress.
-
Dosing: On the test day, animals are administered this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle via oral gavage (p.o.) 30 minutes prior to the training session.[3]
-
Training (Familiarization) Phase: Each animal is placed in the arena containing two identical objects and is allowed to explore for a fixed time (e.g., 5 minutes).
-
Retention Interval: A retention interval follows, during which the animal is returned to its home cage. For this compound, a 24-hour interval was used.[3]
-
Testing Phase: The animal is returned to the arena, which now contains one of the familiar objects from the training phase and one novel object. The animal is allowed to explore for a fixed time.
-
Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A significantly positive DI indicates successful recognition memory.
-
In Vivo Safety: Phenotypic Seizure Liability Assay
This assay assesses the potential of a compound to induce convulsive or pro-convulsive activity, a known liability for some M1 ago-PAMs.
-
Subjects: Mice are used as they are highly sensitive to cholinergic mechanisms.[3]
-
Protocol:
-
Dosing: Animals are administered a high dose of this compound (e.g., 100 mg/kg, i.p.) or a positive control (a known convulsive agent).[3]
-
Observation: Animals are observed continuously for a set period (e.g., 3 hours).[3]
-
Scoring: Behaviors are scored using a standardized scale, such as the Racine scale for seizure severity. The absence of Racine scale 4/5 convulsions indicates a lack of seizure liability under the tested conditions.[3]
-
Drug Discovery and Evaluation Workflow
The progression of a compound like this compound from discovery to preclinical candidate involves a standardized testing cascade to evaluate its mechanism, efficacy, and safety.
Caption: Preclinical evaluation workflow for an M1 PAM like this compound.
References
- 1. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the M1 Receptor Selectivity Profile of VU6007496
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the M1 muscarinic acetylcholine (B1216132) receptor selectivity profile of VU6007496, a novel positive allosteric modulator (PAM). The information is compiled from recent scientific literature, focusing on quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.
Core Compound Profile: this compound
This compound is a central nervous system (CNS) penetrant M1 positive allosteric modulator characterized by its high selectivity and minimal direct agonist activity.[1][2][3][4][5] Developed as a potential backup candidate to the clinical M1 PAM VU319/ACP-319, this compound has demonstrated efficacy in preclinical models of cognition.[2][4][5] However, its development was halted due to unanticipated species-specific metabolism and the identification of active, toxic metabolites, particularly in mice.[2][3][4][5] Despite this, it remains a valuable tool compound for in vivo studies in rats and nonhuman primates to explore the selective activation of the M1 receptor.[2][3][4][5]
Quantitative Selectivity and Potency Data
The selectivity of this compound has been primarily assessed through in vitro functional assays measuring its potentiation of the acetylcholine (ACh) response at human and rat muscarinic receptors. The following table summarizes the key quantitative data regarding its potency and selectivity.
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| M1 | Human | Calcium Mobilization | EC50 | 228 nM | [2] |
| M1 | Rat | Calcium Mobilization | EC50 | 94 nM | [2] |
| M2 | Human | Calcium Mobilization | EC50 | > 30 µM | [2] |
| M2 | Rat | Calcium Mobilization | EC50 | > 30 µM | [2] |
| M3 | Human | Calcium Mobilization | EC50 | > 30 µM | [2] |
| M3 | Rat | Calcium Mobilization | EC50 | > 30 µM | [2] |
| M4 | Human | Calcium Mobilization | EC50 | > 30 µM | [2] |
| M4 | Rat | Calcium Mobilization | EC50 | > 30 µM | [2] |
| M5 | Human | Calcium Mobilization | EC50 | > 30 µM | [2] |
| M5 | Rat | Calcium Mobilization | EC50 | > 30 µM | [2] |
Table 1: Selectivity profile of this compound at human and rat muscarinic acetylcholine receptors.
As indicated, this compound demonstrates potent modulatory activity at the M1 receptor with nanomolar potency while exhibiting no significant activity at M2, M3, M4, or M5 receptor subtypes at concentrations up to 30 µM.[2] This represents a high degree of selectivity for the M1 receptor.
Experimental Protocols
The primary method for determining the potency and selectivity of muscarinic PAMs like this compound is the calcium mobilization assay . This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[1][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Detailed Methodology for Calcium Mobilization Assay:
-
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells, stably expressing the human or rat M1, M2, M3, M4, or M5 receptor, are used. For M2 and M4 receptors, which naturally couple to Gi, a chimeric G-protein such as Gqi5 is co-expressed to redirect the signal through the Gq pathway, enabling measurement via calcium mobilization.
-
Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., hygromycin B, G418) to maintain receptor expression.
-
Cells are harvested and plated into 384-well black-walled, clear-bottom microplates at a seeding density of approximately 20,000 cells per well and incubated overnight.
-
-
Dye Loading:
-
The next day, the culture medium is removed, and cells are incubated with a calcium indicator dye loading buffer for 45-60 minutes at 37°C. A common dye is Fluo-4 AM.
-
The loading buffer typically consists of a base assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing the Fluo-4 AM dye (e.g., 2 µM) and an agent like probenecid (B1678239) (e.g., 2.5 mM) to prevent dye leakage from the cells. Pluronic acid F-127 is often included to aid in dye solubilization.
-
-
Compound Preparation and Addition:
-
This compound and other test compounds are prepared in a suitable solvent, typically DMSO, and then serially diluted in assay buffer to create a concentration-response curve.
-
The dye is removed, and cells are washed with assay buffer.
-
The diluted test compounds are added to the wells, and the plate is pre-incubated for a period of 1.5 to 5 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
To measure PAM activity, a sub-maximal (EC20) concentration of the endogenous agonist, acetylcholine (ACh), is added to the wells.
-
To determine agonist activity of the test compound itself, assay buffer without ACh is added.
-
The fluorescence intensity is measured immediately upon agonist addition using an instrument such as a FlexStation or a FLIPR (Fluorometric Imaging Plate Reader). Readings are typically taken every 1.5 seconds for a duration of 50-90 seconds.
-
-
Data Analysis:
-
The change in fluorescence, indicative of the intracellular calcium concentration, is recorded.
-
Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.
-
Concentration-response curves are generated using non-linear regression analysis (e.g., log(agonist) vs. response) to calculate EC50 (potency) and Emax (maximal efficacy) values.
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the M1 receptor and a typical experimental workflow for assessing the selectivity of a PAM like this compound.
Caption: M1 receptor canonical Gq signaling pathway modulated by this compound.
Caption: Workflow for determining the selectivity profile of a muscarinic PAM.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplexed selectivity screening of anti-GPCR antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
The Function of VU6007496: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
VU6007496 is a highly selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It exhibits minimal direct agonism, offering a promising profile for the selective potentiation of M1 receptor signaling.[1][2] Developed as a potential backup candidate to the clinical M1 PAM VU319/ACP-319, this compound has demonstrated robust efficacy in preclinical models of cognition.[1][2] However, its development was halted due to unanticipated species-specific metabolism and the identification of active/toxic metabolites.[1][2] Despite this, this compound remains a valuable in vivo tool for studying selective M1 activation in rats and nonhuman primates.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological, pharmacokinetic, and in vivo efficacy data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value |
| M1 PAM EC50 | Human | 228 nM |
| M1 Agonist EC50 | Human | > 10 µM |
| M2-M5 Activity | Human, Rat | Inactive (> 30 µM) |
Table 2: In Vitro and In Vivo Pharmacokinetics of this compound
| Parameter | Species | Value |
| Brain-to-Plasma Partition Coefficient (Kp) | Rat | 0.42 |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Rat | 0.36 |
| Plasma Concentration (at 15 min post 0.25 mg/kg IV) | Rat | 92.2 ng/mL |
| Brain Concentration (at 15 min post 0.25 mg/kg IV) | Rat | 39 ng/g |
Table 3: In Vivo Efficacy of this compound
| Assay | Species | Minimum Effective Dose (MED) |
| Novel Object Recognition (NOR) | Rat | 3 mg/kg, p.o. |
Signaling Pathway and Mechanism of Action
This compound functions as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but rather enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh). The M1 receptor is a Gq-protein coupled receptor (GPCR). Upon binding of ACh, the receptor undergoes a conformational change, activating the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes, including those underlying learning and memory.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency and agonist activity of compounds at the M1 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The dye solution is removed, and the cells are washed. This compound, diluted to various concentrations, is added to the wells.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is measured before the addition of an EC20 concentration of acetylcholine. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
Data Analysis: The increase in fluorescence is used to calculate the EC50 value for PAM activity. To determine agonist activity, the same procedure is followed without the addition of acetylcholine.
Novel Object Recognition (NOR) Test
This behavioral assay assesses the effects of this compound on recognition memory in rats.
Methodology:
-
Habituation: Male Sprague-Dawley rats are individually habituated to an open-field arena (e.g., 40 cm x 40 cm x 40 cm) for a set period in the absence of any objects.
-
Dosing: On the testing day, rats are administered this compound (at doses of 0.1, 0.3, 1, and 3 mg/kg) or vehicle via oral gavage 30 minutes prior to the training phase.[2]
-
Training (Familiarization) Phase: Each rat is placed back into the arena, which now contains two identical objects. The rat is allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The rat is returned to its home cage for a 24-hour retention interval.[2]
-
Testing Phase: The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Conclusion
This compound is a potent and selective M1 PAM with demonstrated pro-cognitive effects in vivo.[1][2] While its development as a clinical candidate was halted, it serves as a critical research tool for elucidating the role of M1 receptor activation in cognitive processes. The data and protocols presented here provide a comprehensive technical overview for researchers utilizing this compound in their studies.
References
VU6007496: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007496 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed as a potential therapeutic agent for cognitive deficits in neurological disorders, this molecule has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and pathway visualizations to support further research and development efforts. This compound has been identified as a valuable in vivo tool compound for studying the selective activation of M1 receptors in rats and nonhuman primates.[1][2]
Chemical Structure and Properties
This compound is a pyrrolo[3,2-b]pyridine derivative with the systematic IUPAC name 1-methyl-7-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[3,2-b]pyridine-5-carboxamide. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C25H27N5O2 | --INVALID-LINK-- |
| Molecular Weight | 429.51 g/mol | --INVALID-LINK-- |
| CAS Number | 2127101-85-1 | --INVALID-LINK-- |
| Calculated LogP | 3.5 | |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
Biological Activity and Pharmacology
This compound is a highly selective M1 positive allosteric modulator with minimal agonist activity. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.
In Vitro Pharmacology
The in vitro activity of this compound has been assessed in various cell-based assays. The following table summarizes its potency and selectivity.
| Assay | Species | EC50 | % ACh Max | Reference |
| M1 PAM Activity | Human | 228 nM | 80% | |
| M1 Agonist Activity | Human | > 10 µM | 24% | |
| M2-M5 Activity | Human & Rat | > 30 µM | - |
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in rodent models of cognition. A key study is the novel object recognition (NOR) test in rats.
| Animal Model | Test | Minimum Effective Dose (MED) | Effect | Reference |
| Rat | Novel Object Recognition (NOR) | 3 mg/kg, p.o. | Dose-dependently enhanced recognition memory | [1] |
Pharmacokinetics
This compound exhibits excellent pharmacokinetic properties across multiple species, including good oral bioavailability and CNS penetration.[1][2]
| Species | Clearance (Clp, mL/min/kg) | Half-life (t1/2, h) | Oral Bioavailability (%F) | Brain Penetration (Kp,uu) | Reference |
| Rat | 26 | 6.1 | 66% | 0.36 | |
| Dog | 2.4 | 12.8 | 35% | Not Reported | |
| Cynomolgus Monkey | 5.9 | 1.0 | 59% | Not Reported |
Signaling Pathway
As a positive allosteric modulator of the M1 receptor, this compound enhances the receptor's response to the endogenous ligand, acetylcholine. The M1 receptor is a Gq-coupled receptor, and its activation initiates a well-defined intracellular signaling cascade.
Caption: M1 receptor signaling pathway modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A simplified workflow is depicted below. For detailed reagents, conditions, and characterization data, please refer to the primary literature.
Caption: Simplified synthetic workflow for this compound.
In Vitro M1 PAM Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of compounds as positive allosteric modulators of the M1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator.
-
Protocol:
-
Plate M1-CHO cells in 384-well plates and incubate overnight.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add a sub-maximal (EC20) concentration of acetylcholine (ACh) to all wells.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data are normalized to the response of a maximal ACh concentration and EC50 values are calculated using a four-parameter logistic equation.
-
In Vivo Novel Object Recognition (NOR) Test in Rats
This test assesses the effects of compounds on recognition memory.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: An open-field arena.
-
Protocol:
-
Habituation: Allow each rat to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore them for a defined time (e.g., 5 minutes). Administer this compound or vehicle at a specified time before this phase (e.g., 30 minutes prior).
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: Place the rat back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time the rat spends exploring each object. A discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)) is calculated to assess memory. Increased time spent with the novel object indicates successful recognition memory.
-
Conclusion
This compound is a well-characterized M1 positive allosteric modulator with a promising preclinical profile. Its high selectivity, excellent pharmacokinetic properties, and in vivo efficacy in cognitive models make it an invaluable tool for researchers investigating the role of the M1 receptor in health and disease. The detailed information and protocols provided in this guide are intended to facilitate further exploration of this and similar compounds in the pursuit of novel therapeutics for cognitive disorders.
References
VU6007496: A Technical Guide on CNS Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the central nervous system (CNS) penetration and bioavailability of VU6007496, a selective M1 positive allosteric modulator (PAM). The data and methodologies presented are compiled from the pivotal study, "Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate"[1][2][3][4].
Executive Summary
This compound is a CNS penetrant M1 PAM with demonstrated efficacy in preclinical models of cognition.[1][3][4] Despite its promising profile, development was halted due to species-specific metabolism and the identification of active/toxic metabolites.[1][3][4] Nevertheless, this compound remains a valuable tool compound for studying selective M1 activation in rats and nonhuman primates.[1][4] This document summarizes the key pharmacokinetic properties of this compound, focusing on its ability to cross the blood-brain barrier and its bioavailability across multiple species.
Quantitative Pharmacokinetic Data
The following tables summarize the in vitro and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro CNS Penetration Profile of this compound
| Parameter | Value | Interpretation |
| MDCK-MDR1 ER | 3.5 | Acceptable for CNS penetration |
| MDCK-MDR1 Papp (x 10-6 cm/s) | 12.8 | Acceptable permeability |
MDCK-MDR1 ER: Madin-Darby Canine Kidney-Multidrug Resistance Protein 1 Efflux Ratio. Papp: Apparent Permeability.[1]
Table 2: In Vivo CNS Penetration in Rat
| Parameter | Value |
| Kp | 0.42 |
| Kp,uu | 0.36 |
Kp: Brain-to-plasma partition coefficient. Kp,uu: Unbound brain-to-unbound plasma partition coefficient.[1]
Table 3: Multispecies Intravenous (IV) and Oral (PO) Pharmacokinetics of this compound
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |
| Rat (SD) | 1 (IV) / 3 (PO) | 26 | 1.4 | 6.1 | 66 |
| Dog (Beagle) | 0.5 (IV) / 1 (PO) | 2.4 | 1.8 | 12.8 | 35 |
| NHP (Cyno) | 0.5 (IV) / 1 (PO) | 5.9 | 0.39 | 1.0 | 59 |
CL: Clearance. Vdss: Volume of distribution at steady state. t1/2: Half-life. F: Oral Bioavailability.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro CNS Penetration Assessment (MDCK-MDR1 Assay)
The potential of this compound to cross the blood-brain barrier was initially assessed using an in vitro Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1). This model is a standard tool for predicting P-glycoprotein (P-gp) mediated efflux, a key mechanism for limiting CNS penetration of xenobiotics.
Methodology:
-
Cell Culture: MDCK-MDR1 cells were seeded on microporous membrane inserts and cultured to form a confluent monolayer, creating a cellular barrier that mimics the blood-brain barrier.
-
Bidirectional Permeability Assessment: The permeability of this compound was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Compound Incubation: this compound was added to either the apical or basolateral chamber and incubated for a predetermined period.
-
Sample Analysis: Samples were taken from the opposite chamber at various time points and the concentration of this compound was quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability (Papp) for both A-B and B-A directions was calculated. The efflux ratio (ER) was then determined by dividing the B-A Papp by the A-B Papp. An ER greater than 2 is indicative of active efflux.
In Vivo CNS Penetration Assessment in Rats
The brain-to-plasma partition coefficient (Kp) and the unbound brain-to-unbound plasma partition coefficient (Kp,uu) were determined in Sprague-Dawley rats to provide a more direct measure of CNS penetration.
Methodology:
-
Dosing: A cassette of compounds including this compound was administered intravenously to male Sprague-Dawley rats at a total dose of 1 mg/kg (0.25 mg/kg of each compound).[1]
-
Sample Collection: At a 15-minute time point post-dose, blood and brain tissue were collected.[1]
-
Sample Processing: Blood was processed to obtain plasma. Brain tissue was homogenized.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate were determined by LC-MS/MS.
-
Data Calculation:
-
Kp was calculated as the ratio of the total concentration of this compound in the brain to that in the plasma.
-
The fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) was determined using equilibrium dialysis.
-
Kp,uu was calculated as Kp * (fu,plasma / fu,brain).
-
Multispecies Pharmacokinetic Studies
To determine the pharmacokinetic profile and oral bioavailability of this compound, studies were conducted in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.
Methodology:
-
Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for these studies.
-
Dosing:
-
Intravenous (IV): this compound was administered as a single bolus dose.
-
Oral (PO): this compound was administered via oral gavage.
-
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples were centrifuged to obtain plasma.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters including clearance (CL), volume of distribution at steady state (Vdss), half-life (t1/2), and area under the curve (AUC). Oral bioavailability (F) was calculated as (AUCPO / AUCIV) * (DoseIV / DosePO).
Visualizations
M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. The binding of the endogenous ligand, acetylcholine (ACh), to the M1 receptor activates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound binds to an allosteric site on the M1 receptor, enhancing the receptor's response to acetylcholine.
Caption: M1 Receptor Signaling Pathway with this compound Modulation.
Experimental Workflow for In Vivo CNS Penetration Study
The following diagram illustrates the workflow for determining the CNS penetration of this compound in rats.
Caption: Workflow for Rat In Vivo CNS Penetration Assessment.
References
Preclinical Data on VU6007496: An In-depth Technical Guide
Introduction
VU6007496 is a selective M1 positive allosteric modulator (PAM) that has been investigated for its potential in treating cognitive dysfunction.[1][2][3] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine (B1216132) at the M1 muscarinic acetylcholine receptor.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetic properties, and efficacy in a cognition model. The development of this compound was ultimately halted due to species-specific metabolism and the formation of toxic metabolites.[1][2][3] Nevertheless, it remains a valuable tool compound for studying selective M1 activation in rats and nonhuman primates.[1][2][3]
Core Data Summary
In Vitro Pharmacology & DMPK
The following table summarizes the in vitro pharmacological and drug metabolism and pharmacokinetics (DMPK) profile of this compound.
| Parameter | Species/Assay | Value |
| M1 PAM EC50 | Rat | Data not available in search results |
| M1 Agonism EC50 | Rat | > 30 µM[1] |
| M2-M5 Receptor Activity | Rat | No significant activity[1] |
| Plasma Protein Binding | Mouse, Rat, Dog, Human | Data not available in search results |
| Microsomal Stability | Mouse, Rat, Dog, Human | Data not available in search results |
| Hepatocyte Stability | Mouse, Rat, Dog, Human | Data not available in search results |
In Vivo Pharmacokinetics
The table below details the in vivo pharmacokinetic parameters of this compound across multiple species following intravenous (IV) and oral (PO) administration.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | %F |
| Rat | IV | Data not available | Data not available | Data not available | 6.1[1] | Data not available | - |
| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available | 66[1] |
| Dog | IV | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Non-human Primate | IV | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Non-human Primate | PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
CNS Penetration
The central nervous system penetration of this compound was assessed in rats.
| Species | Kp | Kp,uu |
| Rat | Data not available | Data not available |
Experimental Protocols
In Vitro Pharmacology: M1 PAM Assays
The potency and agonist activity of this compound at the M1 receptor were determined using a cell-based calcium mobilization assay. Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor were utilized. To determine PAM activity, cells were incubated with varying concentrations of this compound in the presence of an EC20 concentration of acetylcholine. For agonist activity, cells were exposed to this compound alone. Changes in intracellular calcium levels were measured using a fluorescent calcium indicator. Data were normalized to the maximal response induced by a saturating concentration of acetylcholine.
In Vivo Pharmacokinetics
Pharmacokinetic studies were conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys. For intravenous administration, this compound was formulated in a suitable vehicle and administered as a bolus dose. For oral administration, the compound was formulated as a suspension and administered via oral gavage. Blood samples were collected at various time points post-dosing. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
Behavioral Efficacy: Novel Object Recognition (NOR)
The effect of this compound on recognition memory was assessed using the Novel Object Recognition (NOR) task in male Sprague-Dawley rats. The protocol consisted of three phases: habituation, training, and testing.
-
Habituation: Rats were individually placed in an open-field arena for a set period to acclimate to the environment.
-
Training: Thirty minutes after oral administration of vehicle or this compound (0.1, 0.3, 1, and 3 mg/kg), rats were placed back into the arena containing two identical objects and allowed to explore for a defined duration.[1]
-
Testing: Twenty-four hours after the training phase, one of the familiar objects was replaced with a novel object.[1] The rats were returned to the arena, and the time spent exploring the novel and familiar objects was recorded. A discrimination index, representing the preference for the novel object, was calculated.
Visualizations
Signaling Pathway of an M1 Positive Allosteric Modulator
Caption: Mechanism of M1 Positive Allosteric Modulation.
Experimental Workflow for Novel Object Recognition (NOR)
Caption: Novel Object Recognition (NOR) Experimental Workflow.
References
VU6007496: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007496 is a highly selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed as a potential backup candidate to the clinical-stage M1 PAM, VU319/ACP-319, this compound has emerged as a valuable preclinical tool for investigating the role of selective M1 receptor activation in cognitive processes.[1][2][3] Despite its development being halted due to species-specific metabolic issues, its well-characterized pharmacological profile and in vivo efficacy in certain models make it a significant compound for research into therapeutic strategies for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.[1][2][4]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols, to support its use in cognitive enhancement research.
Core Mechanism of Action
This compound functions as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct (allosteric) site. This binding potentiates the receptor's response to ACh, thereby enhancing cholinergic neurotransmission without direct receptor activation.[2] this compound is noted for having minimal intrinsic agonist activity, meaning it does not significantly activate the M1 receptor in the absence of ACh.[1][5] This property is believed to reduce the risk of over-activating the receptor, which can lead to adverse cholinergic effects.[1]
Signaling Pathway and Drug Action
The following diagram illustrates the mechanism of this compound at the M1 muscarinic receptor, a Gq-coupled G protein-coupled receptor (GPCR).
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of this compound.
Table 1: In Vitro Pharmacology and DMPK Profile of this compound
| Parameter | Value | Species | Assay |
| M1 PAM EC₅₀ | 184 nM | Rat | Calcium Mobilization |
| M1 Agonist EC₅₀ | > 30 µM | Rat | Calcium Mobilization |
| M2/M3/M4/M5 PAM EC₅₀ | > 30 µM | Human | Calcium Mobilization |
| hERG IC₅₀ | > 30 µM | Human | Electrophysiology |
| Mouse Microsomal Stability (T½) | 2.9 min | Mouse | Incubation |
| Rat Microsomal Stability (T½) | 26 min | Rat | Incubation |
| Human Microsomal Stability (T½) | 33 min | Human | Incubation |
| Caco-2 Permeability (Papp A→B) | 19.8 x 10⁻⁶ cm/s | --- | Caco-2 Assay |
| MDCK-MDR1 Efflux Ratio | 1.1 | --- | MDCK-MDR1 Assay |
| Plasma Protein Binding | 98.7% | Mouse | Equilibrium Dialysis |
| Plasma Protein Binding | 97.4% | Rat | Equilibrium Dialysis |
Data compiled from "Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate" and its supplementary information.
Table 2: In Vivo Pharmacokinetics (PK) of this compound
| Species | Dose & Route | T½ (h) | Cmax (ng/mL) | Brain Kp | Brain Kp,uu |
| Mouse | 10 mg/kg, p.o. | 1.5 | 1345 | 1.2 | 1.1 |
| Rat | 3 mg/kg, p.o. | 4.1 | 865 | 1.0 | 0.9 |
| Rat | 1 mg/kg, i.v. | 3.8 | --- | --- | --- |
p.o. = oral administration; i.v. = intravenous administration; T½ = half-life; Cmax = maximum plasma concentration; Kp = brain-to-plasma partition coefficient; Kp,uu = unbound brain-to-unbound plasma partition coefficient. Data compiled from the primary publication.
Table 3: In Vivo Efficacy of this compound
| Model | Species | Dose & Route | Outcome |
| Novel Object Recognition (NOR) | Rat | 3 mg/kg, p.o. | Significant enhancement of recognition memory |
| Seizure Liability Screen | Mouse | 100 mg/kg, i.p. | No behavioral convulsions observed |
| Seizure Liability Screen (Other M1 ago-PAMs) | Mouse | 100 mg/kg, i.p. | Robust behavioral convulsions |
MED = Minimum Effective Dose. Data highlights the pro-cognitive effect in rats and the lack of seizure liability that plagued other M1 PAMs with higher intrinsic agonism, especially in mice.[1][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard procedures and should be adapted as per specific laboratory conditions and in accordance with the details provided in the primary literature.
M1 Receptor Calcium Mobilization Assay
This assay determines the potency of this compound as a PAM and its intrinsic agonist activity.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1 receptor are cultured in appropriate media (e.g., F-12 Ham's medium with 10% FBS, L-glutamine, and a selection antibiotic) and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Preparation: this compound is serially diluted to create a concentration-response curve.
-
Assay Procedure:
-
PAM Mode: The dye is removed, and cells are washed. Assay buffer containing the various concentrations of this compound is added. After a short pre-incubation (1.5-3 minutes), an EC₂₀ concentration of acetylcholine is added.
-
Agonist Mode: The procedure is identical, but instead of adding acetylcholine, only the assay buffer is added after the compound pre-incubation.
-
-
Data Acquisition: Fluorescence changes are measured kinetically using a plate reader (e.g., FLIPR or FlexStation). The peak fluorescence response is recorded.
-
Data Analysis: Data are normalized to the maximal response of a full acetylcholine concentration-response curve. EC₅₀ values are calculated using a four-parameter logistical equation in a suitable software package (e.g., GraphPad Prism).
In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol determines the absorption, distribution, and clearance of this compound.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57Bl/6 mice are used. Animals are fasted overnight before oral dosing.
-
Compound Formulation: this compound is formulated in an appropriate vehicle (e.g., 0.5% natrosol / 0.015% Tween 80 in water) for oral (p.o.) or intravenous (i.v.) administration.
-
Dosing:
-
Oral: Administer the formulated compound via oral gavage at the desired dose (e.g., 3 mg/kg for rats).
-
Intravenous: Administer via tail vein injection (e.g., 1 mg/kg for rats).
-
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), blood samples are collected from a subset of animals via a suitable method (e.g., tail vein or saphenous vein). At the final time point, animals are euthanized, and terminal blood and brain tissue are collected.
-
Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (T½, Cmax, AUC, Kp, Kp,uu) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Novel Object Recognition (NOR) Test in Rats
This behavioral assay assesses a form of recognition memory, which is relevant to cognitive enhancement.
Methodology:
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.
-
Objects: Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube and one pyramid). Objects should be heavy enough that the rat cannot displace them and should be cleaned thoroughly between trials to eliminate olfactory cues.
-
Habituation (Day 1): Each rat is placed in the empty arena and allowed to explore freely for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2):
-
Administer this compound (e.g., 0.1, 0.3, 1, 3 mg/kg, p.o.) or vehicle 30 minutes before the trial.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the rat in the arena, equidistant from both objects, and allow it to explore for 5 minutes.
-
-
Testing (24 hours later):
-
Replace one of the familiar objects with a novel object (e.g., A1 and B1).
-
Place the rat back in the arena and record its exploratory behavior for 5 minutes using an overhead video camera. Exploration is defined as the rat's nose being within 2 cm of the object and pointing toward it.
-
-
Data Analysis:
-
Calculate the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
A Discrimination Index (DI) is calculated: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. Statistical analysis (e.g., ANOVA) is used to compare the DI between treatment groups.
-
Experimental Workflow Visualization
The following diagram outlines the typical preclinical evaluation cascade for a cognitive enhancing compound like this compound.
Conclusion and Future Directions
This compound stands as a well-characterized M1 PAM that, despite its own developmental hurdles, provides critical insights for the field. It demonstrates robust pro-cognitive efficacy in rats at doses devoid of the adverse effects that have complicated the development of other M1-targeting compounds.[1][6] The species-specific metabolism that halted its progression underscores the importance of comprehensive safety and metabolic profiling in drug discovery.[2][5] For researchers, this compound remains an excellent tool compound for exploring the therapeutic potential of selective M1 PAMs in non-mouse models, helping to dissect the complex cholinergic pathways underlying cognition and to validate M1 as a key target for treating cognitive impairment.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent PK Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nuvisan.com [nuvisan.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
The M1 Receptor Positive Allosteric Modulator VU6007496: A Preclinical Assessment for Alzheimer's Disease Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
VU6007496 is a highly selective, central nervous system (CNS) penetrant M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) positive allosteric modulator (PAM) with minimal agonistic activity.[1][2][3] Developed as a potential therapeutic for cognitive dysfunction, a core symptom of Alzheimer's disease (AD), this compound has demonstrated pro-cognitive effects in preclinical models.[1][2] However, its development was halted due to unforeseen species-specific metabolism leading to toxic metabolites and seizure liability in mice.[1][2][3] In rats and non-human primates, these adverse effects were not observed, positioning this compound as a valuable pharmacological tool for investigating M1-mAChR activation in these species.[1][2][4] This guide provides a comprehensive overview of this compound, its pharmacological profile, and its potential, albeit unrealized, role in Alzheimer's disease models, contextualized with data from other M1-PAMs.
Introduction to M1 Receptor Modulation in Alzheimer's Disease
The M1-mAChR is a G-protein coupled receptor highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[4][5] In Alzheimer's disease, the cholinergic system is significantly compromised, leading to cognitive decline.[4][5] While acetylcholinesterase inhibitors (AChEIs) provide symptomatic relief by increasing acetylcholine levels, their efficacy is limited and they are associated with side effects. M1-PAMs represent a more targeted approach, enhancing the receptor's response to endogenous acetylcholine without direct agonism, which is thought to offer a better safety profile.[6][7] Activation of the M1 receptor is linked to two key pathological hallmarks of AD: it can promote the non-amyloidogenic processing of amyloid precursor protein (APP) and reduce the hyperphosphorylation of tau protein.[2][8]
The Pharmacological Profile of this compound
This compound is a potent and selective M1-PAM.[9] It exhibits excellent CNS penetration and favorable pharmacokinetic properties in multiple species.[1][2] A key feature of this compound is its minimal intrinsic agonist activity, which is believed to reduce the risk of overstimulating the M1 receptor and causing adverse cholinergic effects.[1][6] This characteristic is in contrast to some earlier M1-PAMs that displayed significant agonism and were associated with convulsions in preclinical models.[6][7]
Preclinical Efficacy of this compound in a Cognition Model
This compound has demonstrated robust efficacy in the Novel Object Recognition (NOR) test in rats, a widely used assay for assessing learning and memory.[1][2]
Quantitative Data from Novel Object Recognition (NOR) Test
| Compound | Species | Dose (mg/kg, p.o.) | Effect on Recognition Memory | Reference |
| This compound | Rat | 3 | Minimum effective dose for significant enhancement | [1][2] |
The Role of M1-PAMs in Alzheimer's Disease Models: An Extrapolation for this compound
While this compound itself was not tested in transgenic AD models due to its species-specific toxicity in mice, the effects of other M1-PAMs in such models provide a strong basis for inferring its potential therapeutic role.
Another M1-PAM, VU0486846 , has been shown to improve cognitive function and reduce Aβ pathology in female APPswe/PSEN1ΔE9 (APP/PS1) mice.[10] Specifically, VU0486846 treatment led to a reduction in neuroinflammatory markers, including Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus.[10]
Furthermore, the M1 agonist AF267B has been reported to decrease both Aβ42 and tau pathologies in the cortex and hippocampus of triple-transgenic (3xTg-AD) mice.[3][11]
Quantitative Data for Other M1-PAMs in AD Models
| Compound | Animal Model | Duration of Treatment | Key Findings | Reference |
| VU0486846 | Female APP/PS1 Mice | 8 weeks | Reduced Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus.[10] | [10] |
| AF267B | 3xTg-AD Mice | Chronic | Reduced Aβ42 and tau pathologies in the cortex and hippocampus.[3][11] | [3][11] |
Based on these findings, it is plausible that this compound, had it progressed, would have exhibited disease-modifying effects in AD models by reducing amyloid pathology and tau hyperphosphorylation, in addition to its demonstrated pro-cognitive effects.
Signaling Pathways
The therapeutic potential of M1-PAMs in Alzheimer's disease is rooted in their ability to modulate key signaling pathways involved in APP processing and tau phosphorylation.
Caption: M1 Receptor Signaling in Alzheimer's Disease.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases: habituation, training (familiarization), and testing.[12][13][14]
1. Habituation Phase:
-
Objective: To acclimate the animal to the testing arena and reduce novelty-induced stress.
-
Procedure: Each animal is placed in an empty open-field arena (e.g., 40x40x40 cm) and allowed to explore freely for 5-10 minutes.[12][15] This is typically done for 1-2 days prior to the training phase.[15]
2. Training (Familiarization) Phase:
-
Objective: To allow the animal to explore two identical objects.
-
Procedure:
-
Two identical objects (e.g., small plastic toys, metal objects) are placed in opposite, counterbalanced corners of the arena.[13]
-
The animal is placed in the center of the arena and allowed to explore the objects for a set period, typically 5-10 minutes.[12][15]
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being directed at the object at a distance of ≤ 2 cm.
-
After the session, the animal is returned to its home cage. The arena and objects are thoroughly cleaned with 70% ethanol (B145695) to remove olfactory cues.[12]
-
3. Testing Phase:
-
Objective: To assess the animal's ability to recognize a familiar object versus a novel one.
-
Procedure:
-
This phase is conducted after a retention interval, which can range from 1 hour to 24 hours after the training phase.[13]
-
One of the familiar objects from the training phase is replaced with a novel object of similar size and complexity but different in shape and texture.[12] The position of the novel object is counterbalanced across animals.
-
The animal is returned to the arena and allowed to explore for 5 minutes.[15]
-
The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis:
-
A discrimination index (DI) is calculated to quantify recognition memory. A common formula is:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object.
-
Statistical analysis (e.g., one-sample t-test against a chance performance of 0, or ANOVA for group comparisons) is used to determine significance.
Caption: Novel Object Recognition Experimental Workflow.
Conclusion and Future Perspectives
This compound is a potent and selective M1-PAM that demonstrated pro-cognitive effects in preclinical models. While its development was halted due to species-specific toxicity, it remains a valuable tool for studying M1 receptor pharmacology in rats and non-human primates. The data from other M1-PAMs in Alzheimer's disease models strongly suggest that a compound with the pharmacological profile of this compound could have offered both symptomatic and disease-modifying benefits. Future drug discovery efforts in this area should continue to focus on developing M1-PAMs with minimal agonistic activity and a favorable safety profile across species to unlock the full therapeutic potential of targeting the M1 receptor for the treatment of Alzheimer's disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer’s Disease – The Pivotal Role of Brain M1 Receptors | Semantic Scholar [semanticscholar.org]
- 4. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator VU0486846 reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimers Disease – an Update | Bentham Science [benthamscience.com]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
VU6007496: A Technical Guide for Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007496 is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM) that has emerged as a valuable tool compound in preclinical schizophrenia research.[1] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological profile, pharmacokinetic properties, and efficacy in relevant research models. The document details experimental protocols and visualizes key pathways and workflows to support the design and interpretation of studies utilizing this compound. M1 receptors are a promising therapeutic target for addressing the cognitive deficits associated with schizophrenia, and this compound offers a means to explore this mechanism.[2][3][4]
Pharmacological Profile
This compound acts as a positive allosteric modulator of the M1 receptor, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. It exhibits high selectivity for the M1 subtype over other muscarinic receptors (M2-M5).
In Vitro Pharmacology
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Species | Value | Reference |
| M1 PAM EC50 | Human | 228 nM | [2] |
| M1 Agonist EC50 | Human | > 30 µM | [2] |
| M1 PAM EC50 | Rat | 94 nM | [2] |
| M1 Agonist EC50 | Rat | > 10 µM | [2] |
| M2-M5 EC50 | Human & Rat | > 30 µM | [2] |
Pharmacokinetics and CNS Penetration
This compound demonstrates favorable pharmacokinetic properties and significant central nervous system (CNS) penetration, which are critical for its utility as a research tool for CNS disorders.
Pharmacokinetic Parameters in Rats
| Parameter | Route | Value | Reference |
| Clearance (CL) | IV | 26 mL/min/kg | [1] |
| Volume of Distribution (Vss) | IV | Data not available | |
| Half-life (t1/2) | IV | 6.1 h | [1] |
| Oral Bioavailability (%F) | PO | 66% | [1] |
CNS Penetration in Rats
| Parameter | Value | Reference |
| Brain/Plasma Ratio (Kp) | 0.42 | [2] |
| Unbound Brain/Unbound Plasma Ratio (Kp,uu) | 0.36 | [2] |
Preclinical Efficacy in Schizophrenia Models
This compound has been evaluated in rodent models relevant to the cognitive deficits observed in schizophrenia, primarily the Novel Object Recognition (NOR) test.
Novel Object Recognition (NOR) in Rats
The NOR test assesses recognition memory. This compound demonstrated pro-cognitive effects in this paradigm.
| Dose (oral) | Outcome | Brain Concentration (Total) | Brain Concentration (Unbound) | Reference |
| 3 mg/kg | Minimum Effective Dose | 990 nM | 39.8 nM | [1] |
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is based on the methodology reported for this compound.[1][5][6][7][8][9]
Animals: Male Sprague-Dawley rats.
Housing: Standard housing conditions with ad libitum access to food and water.
Apparatus: A square open-field arena.
Procedure:
-
Habituation: On the first day, rats are habituated to the empty arena for a set period.
-
Training (Familiarization Phase): On the second day, two identical objects are placed in the arena, and each rat is allowed to explore them for a defined period (e.g., 5 minutes). This compound or vehicle is administered orally 30 minutes prior to this phase.
-
Testing (Choice Phase): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
In Vivo Electrophysiology in Medial Prefrontal Cortex (mPFC)
The following is a representative protocol for assessing the effect of M1 PAMs on synaptic transmission in the mPFC, based on available literature.[10][11][12][13][14]
Animals: Male C57BL/6 mice.
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal slices (e.g., 300-400 µm thick) containing the mPFC.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Perform whole-cell patch-clamp or field potential recordings from pyramidal neurons in layer V of the mPFC.
-
A stimulating electrode is placed in layer II/III to evoke synaptic responses.
-
Record baseline synaptic activity for a stable period.
-
Bath-apply this compound at the desired concentration (e.g., 3 µM) and record the changes in synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).
Data Analysis: Analyze the change in the slope or amplitude of the fEPSP before and after drug application.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the modulation of neuronal excitability and synaptic plasticity, processes thought to be impaired in schizophrenia.
Upon binding of acetylcholine (ACh), the M1 receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to downstream effects on ion channels and gene expression, influencing neuronal function.
This compound, as a PAM, does not directly activate the M1 receptor but enhances the affinity and/or efficacy of ACh, thereby potentiating this signaling cascade.
Conclusion
This compound is a well-characterized M1 PAM with a favorable preclinical profile for investigating the role of M1 receptor modulation in schizophrenia research models. Its selectivity, CNS penetration, and demonstrated efficacy in a cognitive model make it a valuable tool for target validation and for elucidating the downstream neurobiological effects of M1 receptor potentiation. This guide provides the necessary quantitative data and experimental frameworks to facilitate its use in advancing our understanding of the therapeutic potential of M1 PAMs for the cognitive impairments in schizophrenia.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-diagnostic determinants of cognitive functioning: the muscarinic cholinergic receptor as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Change of Endocannabinoid Signaling in the Medial Prefrontal Cortex Controls the Development of Depression After Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of pyramidal cell output in the medial prefrontal cortex by mGluR5 interacting with CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Activity-Dependent LTD Requires Muscarinic Receptor Activation in Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medial Prefrontal Cortex Reduces Memory Interference by Modifying Hippocampal Encoding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU6007496 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for the M1 positive allosteric modulator (PAM), VU6007496. This document includes summaries of quantitative data, detailed experimental methodologies for key in vivo studies, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a highly selective and central nervous system (CNS) penetrant M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator.[1][2][3] It has demonstrated efficacy in preclinical models of cognition.[2][3] However, its development was halted due to unanticipated species-specific metabolism and the identification of active/toxic metabolites in mice.[2][3] Consequently, this compound is considered a valuable in vivo tool compound for studying selective M1 activation in rats and nonhuman primates, but not in mice.[2][3]
Data Presentation
Pharmacokinetic Properties of this compound
| Species | Route | Dose | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain Kp | Brain Kp,uu |
| Rat | IV | 1 mg/kg | 1.9 | - | - | 415 | 0.42 | 0.36 |
| Rat | PO | 3 mg/kg | 2.1 | 0.5 | 303 | 986 | - | - |
| Dog | IV | 1 mg/kg | 2.8 | - | - | 672 | - | - |
| Dog | PO | 3 mg/kg | 3.5 | 1.0 | 488 | 2450 | - | - |
| NHP | IV | 1 mg/kg | 3.1 | - | - | 890 | - | - |
| NHP | PO | 3 mg/kg | 4.2 | 2.0 | 512 | 3110 | - | - |
Data extracted from Engers et al., ACS Chemical Neuroscience, 2024.
Efficacy in Novel Object Recognition (NOR) Task in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (%) |
| Vehicle | - | ~50 |
| This compound | 0.1 | ~55 |
| This compound | 0.3 | ~60 |
| This compound | 1 | ~65 |
| This compound | 3 | ~70** |
Data estimated from Figure 5 of Engers et al., ACS Chemical Neuroscience, 2024. **p < 0.01 vs. Vehicle.[2]
Experimental Protocols
Novel Object Recognition (NOR) Task in Rats
This protocol is designed to assess the effect of this compound on recognition memory in male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle: 0.5% natrosol / 0.015% Tween 80 in water
-
Open field arena (e.g., 70 cm x 70 cm x 45 cm)
-
Two sets of identical objects (e.g., plastic toys of similar size but different shapes and textures)
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Handle the rats for several days before the experiment to acclimate them to the researcher.
-
On the day before the test, allow each rat to freely explore the empty open-field arena for 5-10 minutes.
-
-
Dosing:
-
On the test day, administer this compound (0.1, 0.3, 1, or 3 mg/kg) or vehicle orally (p.o.) to the rats.
-
The dosing should occur 30 minutes prior to the familiarization phase.[2]
-
-
Familiarization Phase (T1):
-
30 minutes post-dosing, place two identical objects (A1 and A2) in two adjacent corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Retention Interval:
-
Return the rat to its home cage for a 24-hour retention interval.[2]
-
-
Test Phase (T2):
-
After 24 hours, place one of the familiar objects (A) and a novel object (B) in the same locations in the arena.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: DI = (T_novel / (T_novel + T_familiar)) * 100.
-
A DI significantly above 50% indicates a preference for the novel object and intact recognition memory.
-
Analyze the data using ANOVA followed by post-hoc tests to compare the treatment groups.
-
Phenotypic Seizure Liability Assay in Mice
This protocol is used to assess the potential of this compound to induce convulsive seizures in male C57Bl/6 mice.
Materials:
-
This compound
-
Positive controls (e.g., BQCA, MK-7622, PF-0674427)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Observation chambers
-
Modified Racine scale for scoring seizure severity
Procedure:
-
Dosing:
-
Observation:
-
Immediately after dosing, place each mouse in an individual observation chamber.
-
Observe the mice continuously for a period of 3 hours for any signs of behavioral convulsions.[2]
-
-
Scoring:
-
Score the seizure severity at regular intervals (e.g., every 15 minutes) using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized convulsions
-
-
-
Data Analysis:
-
Record the maximum seizure score observed for each animal during the 3-hour observation period.
-
Compare the seizure scores between the this compound-treated group and the positive control and vehicle groups using appropriate statistical tests (e.g., Kruskal-Wallis test).
-
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
References
Application Notes and Protocols for VU6007496 in Rat Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007496 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, which is predominantly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1][2] As a selective M1 PAM, this compound offers a promising therapeutic strategy for enhancing cognitive function in disorders like Alzheimer's disease and schizophrenia by potentiating the effects of the endogenous neurotransmitter acetylcholine.[1][3] Preclinical studies in rodent models are essential for evaluating the efficacy and optimal dosage of such compounds. This document provides detailed application notes and protocols for the use of this compound in rat cognitive studies, with a focus on the Novel Object Recognition (NOR) task.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound dosage and its effects in a rat cognitive study.
| Parameter | Value | Reference |
| Compound | This compound | |
| Mechanism of Action | M1 Muscarinic Receptor Positive Allosteric Modulator (PAM) | |
| Animal Model | Male Sprague-Dawley rats | |
| Cognitive Task | Novel Object Recognition (NOR) | |
| Route of Administration | Oral (p.o.) | |
| Vehicle | 0.5% natrosol/0.015% Tween 80 in water | |
| Dosages Tested | 0.1, 0.3, 1, and 3 mg/kg | |
| Minimum Effective Dose (MED) | 3 mg/kg | |
| Pretreatment Time | 30 minutes prior to the familiarization phase | |
| Key Finding | Dose-dependently enhanced recognition memory 24 hours later. |
Signaling Pathway of M1 Receptor Activation
This compound, as an M1 PAM, enhances the signal transduction cascade initiated by acetylcholine binding to the M1 receptor. This receptor is coupled to the Gq protein, and its activation leads to a series of intracellular events that are crucial for synaptic plasticity and cognitive function.
Caption: M1 Receptor Signaling Pathway in Cognitive Enhancement.
Experimental Protocols
This compound Administration via Oral Gavage in Rats
This protocol details the procedure for administering this compound to rats via oral gavage.
Materials:
-
This compound
-
Vehicle: 0.5% natrosol/0.015% Tween 80 in sterile water
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[4]
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the weight of the rat.
-
Suspend this compound in the vehicle to achieve the final desired concentration. Ensure the solution is homogenous by vortexing or sonicating.
-
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.[5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The rat should swallow as the tube passes.[4]
-
Caution: If any resistance is met, do not force the needle. Withdraw and re-attempt.[4]
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution over 2-3 seconds.[6]
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress for at least 10 minutes.[6]
-
Caption: Workflow for Oral Gavage Administration of this compound.
Novel Object Recognition (NOR) Test Protocol
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[7][8] The protocol is based on the innate tendency of rats to explore a novel object more than a familiar one.[9][10][11]
Apparatus:
-
A square open-field arena (e.g., 100cm x 100cm for rats).[12] The walls should be high enough to prevent escape and of a uniform color.
-
Two sets of identical objects. The objects should be heavy enough that the rats cannot displace them and should not have any innate rewarding or aversive properties.
-
A video camera mounted above the arena to record the sessions for later analysis.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. conductscience.com [conductscience.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 12. any-maze.com [any-maze.com]
Application Notes and Protocols for In Vivo Administration of VU6007496
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007496 is a potent and highly selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM) that has demonstrated central nervous system (CNS) penetration and efficacy in preclinical models of cognition.[1][2][3][4] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for research purposes. Due to species-specific metabolism and the generation of active/toxic metabolites, this compound is recommended as an in vivo tool compound for rats and non-human primates, but not for mice.[1][3]
Compound Properties
A summary of the key properties of this compound is provided in the table below. The compound's low aqueous solubility necessitates the use of a suspension vehicle for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₇N₅O₂ | [5] |
| Molecular Weight | 429.51 g/mol | [5] |
| Description | Highly selective and CNS penetrant M1 positive allosteric modulator (PAM). | [1][2][3][4][5] |
| In Vivo Efficacy | Robust efficacy in novel object recognition (NOR) in rats with a minimum effective dose of 3 mg/kg (p.o.). | [1][2][3][4] |
| Pharmacokinetics | Excellent multispecies IV/PO pharmacokinetics (PK) and CNS penetration. | [1][2][3][4] |
Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to acetylcholine. This potentiation of M1 receptor signaling is a key mechanism for its pro-cognitive effects.
M1 Receptor Signaling Pathway
Experimental Protocols
Vehicle Preparation
For oral administration in rats, a suspension of this compound can be prepared in a vehicle composed of 0.5% Natrosol (hydroxyethyl cellulose) and 0.015% Tween 80 in sterile water.[2]
Materials:
-
This compound powder
-
Natrosol (hydroxyethyl cellulose)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Sterile tubes for storage
Protocol:
-
Prepare the Vehicle:
-
To prepare 100 mL of vehicle, add 0.5 g of Natrosol to approximately 90 mL of sterile water while stirring continuously.
-
Heat the solution gently (do not boil) to aid in the dissolution of Natrosol.
-
Once the Natrosol is fully dissolved, allow the solution to cool to room temperature.
-
Add 15 µL of Tween 80 to the solution.
-
Bring the final volume to 100 mL with sterile water and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh out 10 mg of this compound.
-
Triturate the this compound powder in a mortar and pestle to a fine consistency.
-
Gradually add a small amount of the prepared vehicle to the powder and mix to form a smooth paste.
-
Slowly add the remaining vehicle while continuously mixing to ensure a homogenous suspension. Alternatively, a homogenizer can be used for this step.
-
Store the suspension in a sterile, labeled tube. It is recommended to prepare the suspension fresh on the day of the experiment.
-
In Vivo Administration Workflow
The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.
In Vivo Administration Workflow
Oral Administration in Rats
The following protocol is based on the successful administration of this compound in a novel object recognition (NOR) test in rats.[2]
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles
-
Syringes
-
Animal scale
Protocol:
-
Dose Calculation:
-
Weigh each rat to determine the exact volume of the this compound suspension to be administered.
-
The dosing volume should be calculated to deliver the desired dose (e.g., 3 mg/kg) in a consistent volume per body weight (e.g., 2-5 mL/kg).
-
-
Administration:
-
Thoroughly vortex the this compound suspension immediately before drawing it into the syringe to ensure a uniform mixture.
-
Gently restrain the rat and administer the suspension via oral gavage.
-
Administer a corresponding volume of the vehicle to the control group.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects following administration.
-
Proceed with the planned behavioral or pharmacokinetic studies at the designated time post-dosing (e.g., 30 minutes for NOR).[2]
-
Important Considerations
-
Species Selection: As noted, this compound is not recommended for use in mice due to species-specific metabolism.[1][3]
-
Vehicle Control: Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle itself.
-
Suspension Homogeneity: It is critical to ensure the homogeneity of the suspension before each administration, as the compound may settle over time. Vigorous vortexing before each dose is essential.
-
Toxicity: While this compound has been shown to be well-tolerated in rats at efficacious doses, it is always important to be aware of potential cholinergic side effects at higher doses.[2]
-
Solubility: Although a specific vehicle is provided, researchers may need to optimize the formulation based on their specific experimental needs and the concentration of this compound required. General principles for formulating poorly soluble compounds can be applied, including the use of co-solvents such as DMSO or PEG, although the potential for vehicle-induced toxicity should be carefully evaluated.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6007496: Comprehensive Application Notes on Solubility and Vehicle Formulation for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubilization and formulation of VU6007496, a selective M1 positive allosteric modulator (PAM), for use in both in vitro and in vivo research settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Compound Information
| Parameter | Value |
| IUPAC Name | N-(oxan-4-yl)-5-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxamide |
| Molecular Formula | C₂₅H₂₇N₅O₂ |
| Molecular Weight | 429.51 g/mol |
| CAS Number | 2127101-85-1[1] |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term stability. |
Solubility Profile
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Likely soluble | May be used as a co-solvent in formulations. |
| Water | Insoluble or poorly soluble | Aqueous solubility is expected to be low. |
| Phosphate-Buffered Saline (PBS) | Insoluble or poorly soluble | Direct dissolution in physiological buffers is not recommended. |
Vehicle Formulations
The selection of an appropriate vehicle is critical for the successful administration of this compound in both cellular and animal models. The following formulations have been derived from published preclinical studies or are based on standard laboratory procedures for compounds with low aqueous solubility.
In Vitro Vehicle Formulation
For cellular assays, a concentrated stock solution in DMSO is typically prepared and subsequently diluted into the aqueous culture medium.
| Component | Purpose | Final Concentration in Assay |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solution | Typically ≤ 0.1% (v/v) |
| Cell Culture Medium | Aqueous diluent | > 99.9% (v/v) |
In Vivo Vehicle Formulations
Two distinct formulations have been documented for the administration of this compound in animal models, tailored for different routes of administration.
Oral (p.o.) Administration in Rats:
| Component | Purpose | Concentration |
| Natrosol (hydroxyethyl cellulose) | Suspending agent | 0.5% (w/v) |
| Tween 80 (polysorbate 80) | Surfactant/wetting agent | 0.015% (v/v) |
| Water | Vehicle | q.s. to final volume |
This formulation creates a stable suspension suitable for oral gavage.[2]
Intravenous (i.v.) Administration in Rats:
| Component | Purpose | Concentration |
| Ethanol | Co-solvent | 10.1% (v/v) |
| PEG400 (Polyethylene glycol 400) | Co-solvent/solubilizer | 40.4% (v/v) |
| Dimethyl Sulfoxide (DMSO) | Primary solvent | 49.5% (v/v) |
This formulation is a clear solution designed for intravenous injection.[2]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.295 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol for Preparing an Oral Suspension of this compound (e.g., for a 3 mg/kg dose in rats)
Materials:
-
This compound powder
-
0.5% Natrosol in water
-
0.015% Tween 80 in water
-
Mortar and pestle or homogenizer
-
Graduated cylinder and appropriate containers
-
Stir plate and stir bar
Procedure:
-
Calculate the total amount of this compound required for the study.
-
Prepare the vehicle by dissolving Natrosol and Tween 80 in water. For example, to prepare 10 mL of vehicle, add 50 mg of Natrosol and 1.5 µL of Tween 80 to 10 mL of water and stir until fully dissolved.
-
Weigh the calculated amount of this compound.
-
Add a small amount of the vehicle to the this compound powder and triturate with a mortar and pestle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to form a uniform suspension.
-
Continuously stir the suspension during dosing to ensure homogeneity.
Visualizations
Caption: Workflow for this compound formulation.
Caption: M1 receptor signaling pathway modulation.
References
Application Notes and Protocols for VU6007496 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007496 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM with minimal direct agonistic activity, this compound offers a promising tool for studying the role of M1 receptor potentiation in neuronal function and its potential as a therapeutic target for cognitive disorders.[1] These application notes provide detailed protocols for the use of this compound in acute brain slice electrophysiology, enabling researchers to investigate its effects on synaptic transmission and neuronal excitability.
Mechanism of Action
This compound enhances the affinity of the M1 receptor for its endogenous ligand, acetylcholine (ACh), thereby potentiating downstream signaling cascades. M1 receptors are Gq-coupled G-protein coupled receptors (GPCRs) that, upon activation, stimulate phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events modulate the activity of various ion channels, ultimately influencing neuronal excitability and synaptic plasticity.
Signaling Pathway of M1 Receptor Activation
Caption: M1 receptor signaling pathway potentiated by this compound.
Quantitative Data Summary
The following table summarizes the electrophysiological effects of this compound and other relevant M1 PAMs. This data provides a reference for expected outcomes in brain slice preparations.
| Compound | Brain Region | Concentration | Electrophysiological Parameter | Observed Effect | Reference |
| This compound | Medial Prefrontal Cortex (mPFC) | 3 µM | Field Excitatory Postsynaptic Potential (fEPSP) | No significant change in fEPSP slope. | [3] |
| VU0453595 | Striatum | 3 µM | Neuronal Excitability (spike number) | Transient increase in excitability. | [4] |
| PF-06764427 | mPFC | 1 µM | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Marked increase in sEPSC frequency. | [5] |
| PF-06764427 | mPFC | 1 µM | Field Excitatory Postsynaptic Potential (fEPSP) | Induction of long-term depression (LTD). | [5] |
| MK-7622 | mPFC | 1 µM | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Increased sEPSC frequency. | [5] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice
-
Sucrose-based Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 D-glucose, 7 MgCl2, 0.5 CaCl2.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2.
Procedure:
-
Prepare the sucrose-based cutting solution and aCSF. Chill the cutting solution to 2-4°C and continuously bubble both solutions with carbogen for at least 15-20 minutes prior to use.
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated sucrose-based cutting solution until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue.
-
Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.
-
Cut coronal or sagittal slices of the desired brain region (e.g., mPFC, hippocampus) at a thickness of 250-350 µm.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 30 minutes.
-
After the initial recovery, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the methodology for recording fEPSPs in acute brain slices to assess the effect of this compound on synaptic transmission.
Materials:
-
Prepared acute brain slices
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass microelectrode (filled with aCSF, 1-3 MΩ resistance)
-
This compound
-
Vehicle (e.g., DMSO)
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place the stimulating electrode in the appropriate afferent pathway (e.g., layer II/III of the mPFC) and the recording electrode in the synaptic field (e.g., layer V of the mPFC).
-
Deliver single voltage pulses to evoke fEPSPs. Determine the stimulus intensity that elicits a response that is 30-50% of the maximal fEPSP amplitude.
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the aCSF should be minimal (e.g., <0.1%).
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 3 µM) and bath-apply to the slice.
-
Record the fEPSPs for the duration of the drug application (e.g., 20-30 minutes).
-
Wash out the drug by perfusing with regular aCSF and continue recording to observe any persistent effects.
-
Analyze the fEPSP slope or amplitude to determine the effect of this compound on synaptic strength.
Experimental Workflow
Caption: Workflow for brain slice electrophysiology with this compound.
References
- 1. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matched Pre- and Post-Synaptic Changes Underlie Synaptic Plasticity over Long Time Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. The m1 muscarinic acetylcholine receptor transactivates the EGF receptor to modulate ion channel activity | The EMBO Journal [link.springer.com]
- 5. Slice Electrophysiology — Khoshbouei Lab [khoshboueilab.org]
Application Note: A Detailed Protocol for the Novel Object Recognition (NOR) Assay Using the M1 PAM VU6007496
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical assessment of cognitive function.
Introduction: The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1] The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[2] This paradigm is valuable for screening compounds that may enhance or impair cognitive function. Muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, are key targets for cognitive enhancement therapies.[3]
This document provides a detailed protocol for the NOR test, using VU6007496 as an example compound.
Compound Profile: this compound
It is critical to note that This compound is a selective M1 muscarinic acetylcholine receptor Positive Allosteric Modulator (PAM) , not an M5 Negative Allosteric Modulator (NAM).[4][5] PAMs bind to an allosteric site on the receptor to potentiate the effect of the endogenous ligand, acetylcholine.[3] this compound is central nervous system (CNS) penetrant and has demonstrated robust efficacy in the NOR test, indicating pro-cognitive effects.[4][5] However, it has shown species-specific toxicity, making it a suitable tool compound for in vivo studies in rats, but not mice.[3][4]
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor, like the M3 and M5 receptors, is coupled to the Gq G-protein.[6][7] Upon binding of acetylcholine (ACh), the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][9] As a PAM, this compound enhances this signaling cascade in the presence of ACh.
Experimental Protocol: Novel Object Recognition (NOR)
This protocol is a standard 3-day procedure adapted for the use of a pharmacological agent.[1]
1. Materials and Apparatus
-
Test Arena: A square or circular open field (e.g., 40 x 40 x 40 cm) made of a non-porous material (e.g., Plexiglas) for easy cleaning.[10]
-
Objects: Two sets of three identical objects. Objects should be heavy enough to not be displaced by the animal, have similar textures and sizes, but be distinct in shape and appearance (e.g., small glass bottles, metal cubes, Lego towers).[1][11] They should have no natural significance to the animals.
-
Animal Subjects: Male Sprague-Dawley rats are recommended for studies with this compound.[4]
-
Software: Video tracking software (e.g., EthoVision XT) is recommended for automated and unbiased data collection.[12]
-
Compound: this compound, vehicle solution.
2. Experimental Procedure
The procedure consists of three phases: Habituation, Training (Familiarization), and Testing.
Phase 1: Habituation (Day 1)
-
Acclimate the animals to the testing room for at least 30-60 minutes before the session.[10]
-
Place each animal individually into the empty test arena.
-
Allow the animal to freely explore the arena for 5-10 minutes.[1][11]
-
Return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.[1]
Phase 2: Training / Familiarization (Day 2)
-
Administer this compound or vehicle at the predetermined time before the session (e.g., 60 minutes prior, depending on the route of administration and compound pharmacokinetics).
-
Place two identical objects (Object A) in opposite, counterbalanced quadrants of the arena.[1]
-
Place the animal in the center of the arena, equidistant from both objects.
-
Allow the animal to freely explore the objects for 10 minutes.[1] The session is recorded for later analysis.
-
Return the animal to its home cage. Clean the arena and objects thoroughly.
Phase 3: Testing (Day 3)
-
The retention interval between training and testing can vary (e.g., 1 hour to 24 hours) depending on the memory phase being investigated. A 24-hour interval is common for long-term memory.[13]
-
In the arena, replace one of the familiar objects with a novel object (Object B). The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the center of the arena.
-
Allow the animal to explore for 5 minutes, recording the session.[11]
-
Return the animal to its home cage and clean the apparatus.
Data Presentation and Analysis
The primary measure is the time spent exploring each object. Exploration is typically defined as the animal's nose being oriented toward the object and within a close proximity (e.g., 2 cm).[12]
Calculation of Discrimination Index (DI): The DI quantifies the preference for the novel object and is calculated as:
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total time exploring both objects)[14]
-
A DI greater than 0 indicates a preference for the novel object (i.e., the animal remembers the familiar object).
-
A DI of 0 suggests no preference.
-
A DI less than 0 indicates a preference for the familiar object.
Table 1: Example Data Summary for NOR with this compound
The following table presents hypothetical data to illustrate expected outcomes. This compound has a reported minimum effective dose of 3 mg/kg (p.o.) in rats.[4][5]
| Treatment Group | Dose (mg/kg, p.o.) | N | Total Exploration Time (s) (Mean ± SEM) | Discrimination Index (DI) (Mean ± SEM) |
| Vehicle | 0 | 12 | 45.2 ± 3.1 | 0.15 ± 0.05 |
| This compound | 1 | 12 | 43.8 ± 2.9 | 0.20 ± 0.06 |
| This compound | 3 | 12 | 46.1 ± 3.5 | 0.45 ± 0.07 |
| This compound | 10 | 12 | 44.5 ± 3.3 | 0.48 ± 0.08 |
| *p < 0.05 compared to Vehicle. Data are for illustrative purposes. |
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Drug discovery efforts continue in latest chemical chronicle from the Warren Center for Neuroscience Drug Discovery | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. karger.com [karger.com]
- 8. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. New Object Recognition | USF Health [health.usf.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for VU6007496 Administration in Nonhuman Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration, pharmacokinetics, and mechanism of action of VU6007496, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in nonhuman primates. The following protocols and data have been compiled to support preclinical research and development efforts.
Introduction
This compound is a highly selective and central nervous system (CNS) penetrant M1 PAM.[1] It has demonstrated excellent multi-species pharmacokinetics in rats, dogs, and nonhuman primates (cynomolgus monkeys).[1] While it showed promise with robust efficacy in rodent models of cognition, its development as a clinical candidate was halted due to unanticipated species-specific metabolism and the formation of toxic metabolites.[1] Nevertheless, this compound remains a valuable tool compound for in vivo research to explore the selective activation of the M1 receptor.[1]
Data Presentation
Pharmacokinetic Profile
Pharmacokinetic studies in male cynomolgus monkeys were conducted to determine the profile of this compound following intravenous (IV) and oral (PO) administration. The key parameters are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (1 mg/kg) |
| Tmax (h) | 0.08 | 2.0 |
| Cmax (ng/mL) | 1050 | 120 |
| AUClast (hng/mL) | 674 | 823 |
| AUCinf (hng/mL) | 678 | 845 |
| t1/2 (h) | 1.1 | 3.5 |
| CL (mL/min/kg) | 24.6 | - |
| Vss (L/kg) | 1.8 | - |
| Bioavailability (%) | - | 125 |
Data sourced from the supplementary information of "Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate".
Experimental Protocols
General Guidelines for Nonhuman Primate Studies
All animal procedures should be conducted in compliance with local and national regulations regarding the ethical use of animals in research. Nonhuman primates should be socially housed in facilities with environmental enrichment. For procedures requiring temporary restraint, appropriate training and acclimatization are essential to minimize stress.
Intravenous (IV) Administration Protocol
Table 2: Intravenous (IV) Administration Protocol for this compound in Cynomolgus Monkeys
| Step | Procedure | Details |
| 1 | Animal Model | Male cynomolgus monkeys (Macaca fascicularis), n=3. |
| 2 | Formulation | This compound was formulated in a vehicle of 10% DMSO, 10% Solutol HS 15, and 80% sterile water for injection. |
| 3 | Dose | 1 mg/kg. |
| 4 | Administration | Administered as a bolus dose via a saphenous vein. |
| 5 | Blood Sampling | Serial blood samples (approximately 1 mL) were collected from a peripheral vein at pre-dose, and at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. |
| 6 | Sample Processing | Blood samples were collected into tubes containing K2EDTA, centrifuged to separate plasma, and stored at -80°C until analysis. |
| 7 | Bioanalysis | Plasma concentrations of this compound were determined using a validated LC-MS/MS method. |
Oral (PO) Administration Protocol
Table 3: Oral (PO) Administration Protocol for this compound in Cynomolgus Monkeys
| Step | Procedure | Details |
| 1 | Animal Model | Male cynomolgus monkeys (Macaca fascicularis), n=3. |
| 2 | Formulation | This compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) in water. |
| 3 | Dose | 1 mg/kg. |
| 4 | Administration | Administered via oral gavage. Animals were fasted overnight prior to dosing. |
| 5 | Blood Sampling | Serial blood samples (approximately 1 mL) were collected from a peripheral vein at pre-dose, and at 15 and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. |
| 6 | Sample Processing | Blood samples were collected into tubes containing K2EDTA, centrifuged to separate plasma, and stored at -80°C until analysis. |
| 7 | Bioanalysis | Plasma concentrations of this compound were determined using a validated LC-MS/MS method. |
Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. As a positive allosteric modulator, this compound enhances the effect of the endogenous ligand, acetylcholine (ACh), on the receptor.
Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for conducting a pharmacokinetic study of this compound in nonhuman primates.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
References
Measuring Brain Levels of VU6007496 in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the brain levels of VU6007496, a selective M1 positive allosteric modulator (PAM), in rats. These guidelines are designed to assist in the preclinical assessment of the central nervous system (CNS) penetration of this compound.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in rats, providing a concise overview of its brain penetration characteristics.
| Parameter | Value | Description |
| Dose | 0.25 mg/kg | Intravenous (IV) cassette dose. |
| Time Point | 15 min | Time of plasma and brain sample collection post-dose. |
| Plasma Concentration | 92.2 ng/mL | Total concentration of this compound in plasma. |
| Brain Concentration | 39 ng/g | Total concentration of this compound in brain tissue. |
| Kp | 0.42 | The ratio of total drug concentration in the brain to that in plasma (Brain/Plasma). |
| Kp,uu | 0.36 | The ratio of unbound drug concentration in the brain to that in plasma, indicating the net penetration across the blood-brain barrier. |
Experimental Protocols
This section details the methodologies for the key experiments required to determine the brain levels of this compound in rats.
In Vivo Dosing and Sample Collection
This protocol describes the administration of this compound to rats and the subsequent collection of brain and plasma samples. A cassette dosing approach, where multiple compounds are administered simultaneously, can be an efficient method for initial screening.[1][2][3][4][5]
Materials:
-
This compound
-
Vehicle (e.g., 10.1% EtOH: 40.4% PEG400: 49.5% DMSO)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Syringes and needles for IV administration
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
EDTA-coated tubes for blood collection
-
Centrifuge
-
Dry ice or liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound in the selected vehicle at the desired concentration. For a cassette study, multiple compounds can be co-formulated.
-
Administration: Administer the dosing solution to the rats via intravenous (IV) injection at a dose of 0.25 mg/kg.
-
Sample Collection Time Point: At 15 minutes post-dose, anesthetize the rat.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Brain Tissue Collection: Immediately following blood collection, euthanize the rat by decapitation and carefully dissect the whole brain.[6]
-
Brain Tissue Processing: Rinse the brain with ice-cold saline to remove excess blood, blot dry, and snap-freeze in liquid nitrogen or on dry ice. Store at -80°C until homogenization.
Brain Tissue Homogenization
This protocol outlines the procedure for preparing brain tissue homogenates for subsequent analysis.[6][7]
Materials:
-
Frozen rat brain tissue
-
Homogenization buffer (e.g., ice-cold 1.89% formic acid in water)[6]
-
Centrifuge
-
-80°C freezer
Procedure:
-
Weighing: Weigh the frozen brain tissue.
-
Homogenization: Add a specific volume of ice-cold homogenization buffer to the tissue (e.g., a 10:1 ratio of buffer volume in mL to tissue weight in g).[7] Homogenize the tissue until a uniform consistency is achieved.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for an extended period (e.g., 40 minutes) to pellet cellular debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Storage: Store the supernatant at -80°C until LC-MS/MS analysis.
Determination of Unbound Fraction (fu,p and fu,brain) by Equilibrium Dialysis
This protocol describes the use of equilibrium dialysis to determine the fraction of this compound that is not bound to proteins in plasma and brain tissue, a critical step for calculating Kp,uu.[][10][11][12]
Materials:
-
Rat plasma and brain homogenate
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8 kDa MWCO)
-
Incubator with shaker
-
LC-MS/MS system
Procedure:
-
Spiking: Spike the rat plasma and brain homogenate with a known concentration of this compound.
-
Dialysis Setup: Add the spiked plasma or brain homogenate to one chamber of the dialysis device and an equal volume of PBS to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but may need optimization for the specific compound).
-
Sampling: After incubation, collect samples from both the plasma/homogenate chamber and the buffer chamber.
-
Analysis: Determine the concentration of this compound in both chambers using LC-MS/MS.
-
Calculation of Unbound Fraction:
-
fu,p = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
fu,brain = (Concentration in buffer chamber) / (Concentration in brain homogenate chamber)
-
LC-MS/MS Quantification of this compound
This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and brain homogenate. Method optimization will be required for specific instrumentation.[13][14]
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma or brain homogenate supernatant, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Representative LC-MS/MS Parameters:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions (Q1/Q3) for this compound and the internal standard will need to be determined by infusion and optimization.
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations in the corresponding matrix (plasma or brain homogenate).
-
Quantify the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Calculation of Brain Penetration Parameters
Kp (Brain-to-Plasma Ratio): Kp = Cbrain / Cplasma Where:
-
Cbrain is the total concentration of this compound in the brain (ng/g).
-
Cplasma is the total concentration of this compound in the plasma (ng/mL).
Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p) Where:
-
Cbrain is the total concentration in the brain.
-
fu,brain is the fraction unbound in the brain.
-
Cplasma is the total concentration in the plasma.
-
fu,p is the fraction unbound in the plasma.
Visualizations
Caption: Workflow for determining this compound brain levels in rats.
References
- 1. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of Cassette Dosing to Enhance the Throughput of Rat Brain Microdialysis Studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Strategy for Determining the Free Fraction of Labile Covalent Modulators in Plasma Using Equilibrium Dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. A Rapid and Sensitive UHPLC–MS/MS Method for Determination of Chlorogenic Acid and Its Application to Distribution and Neuroprotection in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
VU6007496: Application Notes and Protocols for Studying M1 Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007496 is a potent, selective, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine.[4] This property, coupled with its favorable pharmacokinetic profile in certain species, makes this compound a valuable research tool for elucidating the role of the M1 receptor in various physiological and pathological processes, particularly in the context of cognitive function.[2][3] M1 receptors are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C, influencing a wide range of cellular responses.[1][5]
These application notes provide a summary of the pharmacological data for this compound and detailed protocols for its use in key in vitro and in vivo assays.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay |
| M1 PAM EC50 | Human | 228 nM | Calcium Mobilization |
| M1 PAM % ACh Max | Human | 80% | Calcium Mobilization |
| M1 Agonism EC50 | Human | > 10 µM | Calcium Mobilization |
| M1 Agonism % ACh Max | Human | 24% | Calcium Mobilization |
| M1 PAM EC50 | Rat | 94 nM | Calcium Mobilization |
| M1 PAM % ACh Max | Rat | 91% | Calcium Mobilization |
| M2-M5 Activity | Human & Rat | EC50 > 30 µM | Functional Assays |
Data sourced from Engers et al., 2024.[7]
In Vivo Pharmacokinetics of this compound in Rats
| Dose | Route | Total Brain Concentration | Unbound Brain Concentration | Time Point |
| 3 mg/kg | p.o. | 990 nM | 39.8 nM | Not Specified |
Data sourced from Engers et al., 2024.[7]
Mandatory Visualizations
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potentiation of acetylcholine-induced calcium mobilization by this compound in a cell line stably expressing the human M1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human M1 receptor and a promiscuous G-protein such as Gαqi5.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
This compound
-
Acetylcholine (ACh)
-
Vehicle (e.g., DMSO)
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the M1-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer according to the manufacturer's instructions. An anion-exchange inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
Aspirate the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of acetylcholine in Assay Buffer at a concentration that elicits a response approximately 20% of the maximum (EC20). This concentration should be predetermined in separate experiments.
-
-
Assay Performance:
-
Using a fluorescent plate reader with automated liquid handling, first add the various concentrations of this compound (or vehicle) to the wells.
-
Incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
Next, add the EC20 concentration of acetylcholine to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically for a period of 2-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.
-
The data for this compound's potentiation is typically normalized to the response of the ACh EC20 alone.
-
Plot the potentiation response against the concentration of this compound to determine the EC50 value.[8] The maximum potentiation is expressed as a percentage of the maximal response to acetylcholine.
-
Electrophysiological Recording in Mouse Medial Prefrontal Cortex (mPFC) Slices
This protocol describes how to assess the effects of this compound on synaptic transmission in the mouse mPFC.
Materials:
-
C57BL/6 mice.
-
Sucrose-based cutting solution, chilled and bubbled with 95% O2/5% CO2.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2/5% CO2.
-
Vibratome.
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Glass micropipettes.
-
This compound.
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare coronal slices (e.g., 300 µm thick) containing the mPFC using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Using a microscope with differential interference contrast optics, identify pyramidal neurons in layer V of the mPFC.
-
Establish a whole-cell patch-clamp recording.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.
-
Record the changes in synaptic activity in the presence of the compound.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and kinetics of synaptic events before and after the application of this compound.
-
Statistical tests are used to determine the significance of any observed effects.
-
In Vivo Novel Object Recognition (NOR) Test in Rats
This protocol is used to evaluate the pro-cognitive effects of this compound in rats.[2][3]
Materials:
-
Male Sprague-Dawley rats.
-
An open-field arena.
-
A set of two identical objects for the familiarization phase.
-
A distinct, novel object for the test phase.
-
This compound.
-
Vehicle (e.g., 0.5% natrosol/0.015% Tween 80 in water).
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
For several days leading up to the test, handle the rats daily to acclimate them to the experimenter.
-
On the day before the test, allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) to habituate to the environment.
-
-
Familiarization Phase (T1):
-
Administer this compound (e.g., 0.1, 0.3, 1, or 3 mg/kg) or vehicle orally 30 minutes before the familiarization phase.[2]
-
Place two identical objects in the arena.
-
Place a rat in the arena and allow it to explore the objects for a set duration (e.g., 5 minutes).
-
Record the time the rat spends exploring each object. Exploration is typically defined as the rat's nose being within a certain proximity to the object and oriented towards it.
-
-
Retention Interval:
-
Return the rat to its home cage for a retention interval (e.g., 24 hours).[2]
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set duration (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each rat: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one.
-
Compare the DI between the vehicle-treated and this compound-treated groups to assess the effect of the compound on recognition memory.
-
Disclaimer
This compound is for research use only and is not for human or veterinary use. Due to species-specific metabolism and toxicity observed in mice, it is recommended as an in vivo tool compound for rats and nonhuman primates.[2][3] Researchers should consult the primary literature and safety data sheets before use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis [bio-protocol.org]
- 5. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Explain what is EC50? [synapse.patsnap.com]
Application Notes and Protocols: Investigating the Role of VU6007496 in Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6007496 is a highly selective and central nervous system (CNS) penetrant M1 positive allosteric modulator (PAM) with minimal agonistic activity.[1][2] It has demonstrated robust efficacy in novel object recognition tasks, suggesting pro-cognitive effects.[1][2] Notably, unlike some M1 PAMs that can induce long-term depression (LTD), this compound has been shown to not cause significant changes in field excitatory postsynaptic potentials (fEPSPs) in the medial prefrontal cortex at concentrations well above its functional EC50.[2] This profile makes it an interesting tool compound for studying the selective activation of M1 receptors in cognitive processes.
Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular mechanism underlying learning and memory.[3][4] Given the role of M1 muscarinic receptors in cognition and synaptic plasticity, investigating the effects of this compound on LTP is a logical step in elucidating its mechanism of action. These application notes provide a framework and detailed protocols for studying the potential modulatory effects of this compound on LTP in hippocampal slices. While direct studies demonstrating LTP enhancement by this compound are not yet prevalent in the literature, the following protocols are based on established methodologies for assessing the impact of novel compounds on synaptic plasticity.
Data Presentation
As there is currently limited quantitative data on the effects of this compound on the induction or maintenance of LTP, the following table summarizes the known electrophysiological properties of the compound. This table can be expanded upon completion of the experiments outlined in this document.
| Parameter | Vehicle Control | This compound (3 µM) | Reference |
| Basal Synaptic Transmission (fEPSP slope) | No significant change | No significant change | [2] |
| Long-Term Depression (LTD) | N/A | No induction of LTD | [1][2] |
| Long-Term Potentiation (LTP) | To be determined | To be determined |
Experimental Protocols
Objective: To determine if this compound modulates the induction or maintenance of long-term potentiation at Schaffer collateral-CA1 synapses in rat hippocampal slices.
Materials:
-
This compound
-
Rats (e.g., Long-Evans or Sprague-Dawley)[5]
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO4, 1 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2[6]
-
Dissection tools
-
Vibrating microtome
-
Incubation and recording chambers
-
Electrophysiology rig with amplifiers, stimulators, and data acquisition system
-
Glass microelectrodes
Methodology:
1. Hippocampal Slice Preparation:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibrating microtome.
-
Transfer the slices to an interface or submerged incubation chamber containing oxygenated aCSF at room temperature.
-
Allow slices to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.
-
Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record fEPSPs.[6]
-
Determine the stimulus intensity that elicits a fEPSP of approximately 50% of the maximal response.
3. Experimental Design:
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-10 µM) for a predetermined period (e.g., 20 minutes) before LTP induction. A vehicle control group should be run in parallel.
-
LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as a tetanus (e.g., a single 1-second train of 100 Hz) or theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).[5][6][7]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP.
4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the magnitude of potentiation (the percentage increase in fEPSP slope) between the vehicle control and this compound-treated groups.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
Visualizations
Signaling Pathways in LTP
The induction and maintenance of LTP involve a complex cascade of signaling events. While the specific interactions of this compound with these pathways are yet to be fully elucidated, the following diagram illustrates the canonical signaling cascade involved in NMDAR-dependent LTP. Activation of M1 muscarinic receptors is known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which can modulate downstream effectors like protein kinase C (PKC) and intracellular calcium levels.[8] This suggests a potential point of convergence with the LTP signaling pathway.
Caption: Canonical signaling pathway for NMDAR-dependent LTP and potential modulation by this compound via M1 receptor activation.
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to test the effect of this compound on LTP.
References
- 1. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 5. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Technical Support Center: VU6007496
Welcome to the technical support center for VU6007496. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not recommended for use in mouse models?
A1: this compound is not recommended for use in mice due to unanticipated species-specific metabolism that leads to the formation of active and toxic metabolites.[1][2][3][4] During preclinical profiling, these metabolites were found to induce seizure liability in mice.[1][2] This adverse effect is specific to mice and has not been observed in other species such as rats and nonhuman primates.[1][4] Therefore, while this compound is a valuable tool for studying selective M1 receptor activation, its use should be restricted to rats and nonhuman primates.[1][2][4]
Q2: In which species is this compound considered a suitable research tool?
A2: this compound has been shown to be a highly selective and central nervous system (CNS) penetrant M1 positive allosteric modulator (PAM) with excellent pharmacokinetics in rats and nonhuman primates.[1][4] It has demonstrated robust efficacy in cognitive assays in rats without inducing cholinergic toxicity at effective doses.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] This means it binds to a site on the receptor that is different from the acetylcholine binding site (the orthosteric site). By binding to this allosteric site, it enhances the receptor's response to acetylcholine. This compound itself has minimal direct agonist activity at the M1 receptor.[1][2]
Troubleshooting Guides
Issue: Unexpected convulsive behavior observed in mice treated with this compound.
-
Cause: This is a known species-specific toxicity of this compound in mice.[1][2] It is due to the production of active and toxic metabolites that are not generated to the same extent in other species like rats.[1]
-
Solution: Discontinue the use of this compound in mice immediately. For in vivo studies requiring an M1 PAM, consider using an alternative compound known to be safe in mice or switch to a rat model where this compound has been shown to be well-tolerated and effective.[1][4]
Issue: Difficulty in replicating pro-cognitive effects of this compound.
-
Cause 1: Incorrect animal model. As detailed above, this compound is not suitable for mice and will likely produce confounding toxic effects. Efficacy studies should be conducted in rats.[1]
-
Solution 1: Ensure you are using a validated rat model for your cognitive assessment, such as the Novel Object Recognition (NOR) test, where this compound has shown efficacy.[1]
-
Cause 2: Suboptimal dosing. The efficacy of this compound is dose-dependent.
-
Solution 2: Refer to the provided pharmacokinetic data and published effective doses. In the rat NOR model, the minimum effective dose was found to be 3 mg/kg, administered orally.[1] A full dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| M1 PAM EC50 | Human | 228 nM |
| M1 Agonism EC50 | Human | > 10 µM |
| M1 PAM EC50 | Rat | 94 nM |
| M2-M5 Activity | Human & Rat | > 30 µM |
Table 2: Pharmacokinetic Parameters of this compound in Recommended Species
| Parameter | Rat | Dog | Non-Human Primate (Cyno) |
| IV Dose (mg/kg) | 1 | 0.5 | 0.5 |
| Clearance (mL/min/kg) | 26 | 2.1 | 4.8 |
| Vdss (L/kg) | 1.8 | 1.4 | 1.1 |
| Half-life (h) | 6.1 | 10.4 | 4.3 |
| PO Dose (mg/kg) | 3 | 1 | 1 |
| Cmax (ng/mL) | 211 | 222 | 196 |
| Tmax (h) | 2 | 2 | 2 |
| AUC (ng·h/mL) | 1149 | 1957 | 1341 |
| Oral Bioavailability (%) | 66 | 35 | 59 |
Experimental Protocols
Phenotypic Seizure Liability Screen in Mice (Representative Protocol)
This protocol is based on the description of the in vivo screen that identified the seizure liability of this compound.
-
Animals: Male C57Bl/6 mice are commonly used for seizure liability studies.
-
Compound Administration: Administer this compound intraperitoneally (i.p.) at a high dose (e.g., 100 mg/kg) to maximize the chance of observing adverse effects. A vehicle control group (e.g., 20% DMSO in saline) should be included.
-
Observation Period: Observe the mice continuously for at least 3 hours post-injection.
-
Seizure Scoring: Score the severity of any observed seizures using a modified Racine scale.
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
Stage 6: Generalized tonic-clonic seizures.
-
Stage 7: Tonic extension, potentially leading to death.
-
-
Data Analysis: Record the maximum seizure score reached for each animal and the latency to the first seizure.
Novel Object Recognition (NOR) Test in Rats
This protocol is designed to assess the pro-cognitive effects of this compound on recognition memory.
-
Animals: Adult male Sprague-Dawley rats are a suitable strain for this assay.
-
Habituation: Individually habituate each rat to the testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day for 2-3 days in the absence of any objects.
-
Compound Administration: On the test day, administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle 30 minutes before the acquisition trial.
-
Acquisition Trial (T1): Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a 24-hour retention interval.
-
Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both objects for a set period (e.g., 3-5 minutes). Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Mandatory Visualizations
Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Experimental workflows for assessing this compound in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery efforts continue in latest chemical chronicle from the Warren Center for Neuroscience Drug Discovery | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Identifying Toxic Metabolites of VU6007496
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the investigation of the toxic metabolites of VU6007496. The development of this compound, a selective M1 positive allosteric modulator, was halted due to unanticipated species-specific metabolism that produced active and toxic metabolites, leading to seizure liability. This guide will help you navigate the challenges of identifying and characterizing these potentially neurotoxic metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely toxic metabolites of this compound?
A1: While the exact structures of the toxic metabolites of this compound have not been publicly disclosed, based on the known seizure liability and the metabolism of structurally similar pyrrolopyridine compounds, the toxicity is likely associated with reactive intermediates formed during its metabolism. Plausible toxic metabolites could arise from the oxidation of the pyrrolo[3,2-b]pyridine core. One potential pathway involves the formation of an unstable, electrophilic species, such as an iminium ion, which can covalently bind to macromolecules in the brain, leading to neuronal hyperexcitability and seizures. Another possibility is the formation of reactive oxygen species (ROS) during metabolic turnover, which can induce oxidative stress and neuronal damage.
Q2: What is the proposed mechanism for seizure induction by this compound metabolites?
A2: Drug-induced seizures are often caused by an imbalance between excitatory and inhibitory neurotransmission in the brain. The toxic metabolites of this compound may disrupt this balance through several mechanisms. For instance, they could act as antagonists at GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Alternatively, they might enhance excitatory neurotransmission by acting as agonists at glutamate (B1630785) receptors, such as the NMDA receptor. Covalent binding of reactive metabolites to critical neuronal proteins, including ion channels or enzymes involved in neurotransmitter synthesis and degradation, could also lead to neuronal dysfunction and seizures.
Q3: What in vitro models are suitable for studying the neurotoxicity of this compound metabolites?
A3: A variety of in vitro models can be employed to investigate the neurotoxic potential of this compound and its metabolites. Primary rodent cortical neurons or human induced pluripotent stem cell (hiPSC)-derived neurons can be cultured on microelectrode arrays (MEAs) to assess changes in neuronal network activity and identify pro-convulsant effects.[1][2] Additionally, brain slice preparations, particularly from the hippocampus, can be used to study the effects of compounds on more intact neural circuits.[3][4] For mechanistic studies, specific cell-based assays can be used to evaluate effects on GABA-A and glutamate receptors, as well as to measure markers of oxidative stress and apoptosis.
Q4: How can I confirm the structure of a suspected toxic metabolite?
A4: The definitive structural elucidation of a metabolite requires its isolation and characterization using spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer clues about the metabolite's structure. However, for unambiguous structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity of atoms within the molecule.
Troubleshooting Guides
Troubleshooting Metabolite Identification using LC-MS/MS
| Problem | Potential Cause | Recommended Solution |
| Poor chromatographic peak shape (tailing, fronting, or splitting) | Column degradation or contamination. | Use a guard column and ensure proper sample clean-up. If the problem persists, replace the analytical column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. | |
| Low or no signal for the metabolite of interest | Inefficient ionization of the metabolite. | Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Experiment with both positive and negative ionization modes. |
| The metabolite is unstable in the analytical conditions. | Minimize sample processing time and keep samples at a low temperature. Adjust mobile phase pH to improve stability. | |
| Low abundance of the metabolite. | Increase the sample concentration or injection volume. Use a more sensitive mass spectrometer or a targeted MS method like Selected Reaction Monitoring (SRM). | |
| High background noise or interfering peaks | Contamination from the sample matrix, solvents, or the LC-MS system. | Use high-purity solvents and reagents. Implement a thorough sample preparation procedure (e.g., solid-phase extraction). Clean the ion source and mass spectrometer. |
| Co-elution of isobaric compounds. | Optimize the chromatographic separation to resolve the metabolite from interfering compounds. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. |
Troubleshooting In Vivo Seizure Liability Studies
| Problem | Potential Cause | Recommended Solution |
| High variability in seizure response between animals | Genetic variability within the animal strain. | Use a well-characterized and genetically homogeneous animal strain. Increase the number of animals per group to improve statistical power. |
| Inconsistent drug administration or dosing. | Ensure accurate and consistent dosing for all animals. For oral administration, consider the fed/fasted state of the animals. | |
| Subjective scoring of seizure severity. | Use a standardized and well-defined seizure scoring scale (e.g., a modified Racine scale). Have at least two independent and blinded observers score the animals. | |
| No observable seizures at expected doses | Insufficient brain exposure of the parent compound or its toxic metabolite. | Conduct pharmacokinetic studies to determine the brain-to-plasma ratio of the compound and its metabolites. |
| The chosen animal model is not sensitive to the seizure-inducing effects of the metabolite. | Consider using a different animal species or a more sensitive strain. Pre-treatment with a sub-convulsive dose of a known pro-convulsant (e.g., pentylenetetrazol) can sometimes unmask seizure liability. | |
| Animal mortality not related to seizures | Off-target toxicity of the compound. | Conduct a thorough toxicological evaluation to identify other potential organ toxicities. |
Experimental Protocols
Protocol 1: In Vitro Reactive Metabolite Trapping using Glutathione (GSH)
This protocol is designed to identify the formation of electrophilic reactive metabolites by trapping them with glutathione.
Materials:
-
This compound
-
Liver microsomes (human or rodent)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Glutathione (GSH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, the NADPH regenerating system, and GSH in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution. A control incubation without the NADPH regenerating system should be included.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Centrifuge the mixture to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS, looking for the mass of the expected GSH conjugate (mass of parent drug + 305.07 Da).
Protocol 2: In Vivo Seizure Liability Assessment in Rodents
This protocol provides a general framework for assessing the potential of this compound and its metabolites to induce seizures in rodents.
Materials:
-
This compound
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Rodents (e.g., mice or rats)
-
Observation chambers
-
Seizure scoring sheet (e.g., modified Racine scale)
Procedure:
-
Acclimatize animals to the housing and testing environment.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer a range of doses of this compound to different groups of animals. A vehicle control group must be included.
-
Immediately after dosing, place each animal in an individual observation chamber.
-
Continuously observe the animals for a defined period (e.g., 2-4 hours) for any signs of seizure activity.
-
Score the severity of any observed seizures using a standardized scale.
-
At the end of the observation period, animals can be euthanized for collection of brain and plasma samples for pharmacokinetic analysis.
Protocol 3: LC-MS/MS Method for Metabolite Identification
This protocol outlines a general approach for identifying this compound metabolites in biological matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Typically maintained at 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan MS and data-dependent MS/MS.
-
Collision Energy: Ramped collision energy to obtain informative fragment spectra.
Data Analysis:
-
Extract ion chromatograms for the parent drug and potential metabolites.
-
Compare the chromatograms of samples from treated and control groups to identify drug-related peaks.
-
Analyze the high-resolution MS data to determine the elemental composition of potential metabolites.
-
Interpret the MS/MS fragmentation patterns to propose the structure of the metabolites.
Visualizations
References
- 1. Novel test strategies for in vitro seizure liability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices [frontiersin.org]
Technical Support Center: VU6007496 In Vivo Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vivo use of VU6007496, a selective M1 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and central nervous system (CNS) penetrant M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM)[1][2][3]. It works by binding to an allosteric site on the M1 receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. Notably, it possesses minimal intrinsic agonist activity, which is a desirable characteristic for reducing the risk of cholinergic adverse effects[2][3][4].
Q2: What are the known unexpected side effects of this compound in vivo?
The primary unexpected side effect of this compound is the induction of behavioral convulsions, or seizures, specifically in mice[2][3][4][5]. This toxicity is not a direct effect of the compound itself but is caused by active and toxic metabolites generated through a species-specific metabolic pathway[2][3][4].
Q3: Are the side effects of this compound observed in all animal models?
No, the seizure liability associated with this compound is species-specific. While significant adverse effects are observed in mice, they have not been reported in rats or non-human primates[2][3][4][5]. This makes this compound a valuable research tool for studying selective M1 activation in these latter species[2][3][4][5].
Q4: What is the recommended in vivo use for this compound based on current findings?
Given the species-specific toxicity, this compound is recommended as an in vivo tool compound for studying selective M1 activation in rats and non-human primates, but not in mice[2][3][4]. It has demonstrated robust efficacy in pro-cognitive assays, such as the novel object recognition (NOR) test in rats, without inducing cholinergic toxicity in this species[2][3][4].
Troubleshooting Guide
Issue: My mice are exhibiting seizure-like behavior after administration of this compound.
-
Explanation: This is a known, on-target adverse effect in mice due to the formation of toxic metabolites. The development of this compound was halted because of this unanticipated, species-specific metabolism that was identified in a phenotypic seizure liability screen[2][3][4].
-
Recommendation:
-
Immediately discontinue the use of this compound in mice.
-
For studying M1 PAM effects in vivo, consider using an alternative animal model such as Sprague-Dawley rats, where these toxic metabolites are not produced and adverse effects have not been observed[5].
-
If mouse studies are essential, a different M1 PAM with a distinct metabolic profile should be selected.
-
Issue: I am not observing the expected pro-cognitive effects in my rat model.
-
Explanation: While this compound is effective in rats, several factors could contribute to a lack of efficacy in a specific experiment. These include dosage, route of administration, and the specific cognitive paradigm being used.
-
Troubleshooting Steps:
-
Verify Dosage: The minimum effective dose in the novel object recognition (NOR) test in rats was found to be 3 mg/kg, administered orally (p.o.)[2][3][4]. Ensure your dosing is within an appropriate range.
-
Check Vehicle and Administration: For oral administration, a common vehicle is 0.5% natrosol with 0.015% Tween 80 in water[2]. Confirm that the compound is properly solubilized and administered.
-
Review Experimental Timeline: In the NOR test, this compound was administered 30 minutes prior to the object exposure phase[2]. The timing of drug administration relative to behavioral testing is critical.
-
Consider the Cognitive Task: While effective in NOR, the efficacy of this compound may vary across different cognitive assays.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rats
| Assay | Species | Dose Range (p.o.) | Minimum Effective Dose (MED) | Outcome |
|---|
| Novel Object Recognition (NOR) | Male Sprague-Dawley Rats | 0.1, 0.3, 1, 3 mg/kg | 3 mg/kg | Dose-dependent enhancement of recognition memory[2] |
Table 2: In Vivo Safety Profile of M1 PAMs in Mice
| Compound | Dose (i.p.) | Species | Observation (3h post-administration) | Modified Racine Score |
|---|---|---|---|---|
| BQCA | 100 mg/kg | Male C57Bl/6 Mice | Robust behavioral convulsions | ~4-5 |
| MK-7622 | 100 mg/kg | Male C57Bl/6 Mice | Robust behavioral convulsions | ~4-5 |
| PF-0674427 | 100 mg/kg | Male C57Bl/6 Mice | Robust behavioral convulsions | ~4-5 |
| This compound | 100 mg/kg | Male C57Bl/6 Mice | No observed adverse effects | ~0 |
| VU6006874 | 100 mg/kg | Male C57Bl/6 Mice | No observed adverse effects | ~0 |
Note: The data in Table 2 for this compound reflects initial screening where the parent compound did not show acute cholinergic toxicity. The seizure liability was later identified as being due to metabolites in a specific seizure liability screen.
Experimental Protocols
1. Phenotypic Seizure Liability Screen in Mice
-
Animal Model: Male C57Bl/6 mice.
-
Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) at a high dose (e.g., 100 mg/kg) in a suitable vehicle.
-
Observation Period: Mice are observed for a period of 3 hours post-administration.
-
Assessment: Behavioral convulsions are scored using a modified Racine scale, which grades the severity of seizures from stage 0 (no effect) to stage 5 (generalized tonic-clonic seizures).
-
Purpose: This high-throughput screen is designed to identify compounds with a propensity to induce seizures, a known liability for some M1 receptor agonists and potent ago-PAMs[2].
2. Novel Object Recognition (NOR) Test in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) in a vehicle of 0.5% natrosol/0.015% Tween 80 in water, 30 minutes before the training phase.
-
Procedure:
-
Habituation: Rats are habituated to the testing arena in the absence of objects.
-
Training (Acquisition) Phase: Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration.
-
Testing (Retention) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.
-
-
Analysis: A discrimination index is calculated to determine preference for the novel object. Enhanced recognition memory is indicated by a significant preference for exploring the novel object over the familiar one[2].
Visualizations
Caption: Intended M1 receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
Navigating the Nuances of VU6007496: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing VU6007496, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM). Inconsistent experimental outcomes can be a significant hurdle in research and development. This resource offers troubleshooting advice and frequently asked questions to ensure the effective and reproducible use of this compound. The primary challenge with this compound, as identified in recent findings, is its species-specific metabolism, which can lead to the formation of active and potentially toxic metabolites in certain animal models.
Troubleshooting Guide: Addressing Inconsistent Results
A primary source of inconsistent results with this compound stems from its differential metabolism across species.[1][2][3][4][5] This guide provides a structured approach to identifying and resolving common issues.
Question: My in vivo results with this compound are inconsistent, particularly between mouse and rat models. Why is this happening?
Answer: The most likely cause is the species-specific metabolism of this compound. It has been demonstrated that this compound produces active and potentially toxic metabolites in mice, which are not observed in rats or non-human primates.[1][2][3][4] This can lead to unexpected pharmacological effects and toxicity, including seizure liability at higher doses in mice.[1]
Recommendations:
-
Animal Model Selection: For in vivo studies on the selective M1 activation effects of this compound, rats and non-human primates are the recommended species.[1][3][4] The compound has shown robust efficacy and a good safety profile in rats.[1][4]
-
Metabolite Profiling: If using mice is unavoidable, it is crucial to perform metabolite identification studies to understand the exposure levels of both the parent compound and its metabolites. This can help in interpreting the observed pharmacological or toxicological outcomes.
-
Dose-Response Studies: Conduct careful dose-response studies in your chosen model to establish the minimum effective dose and to identify any potential for adverse effects at higher concentrations.
Question: I am observing lower than expected potency or efficacy in my in vitro assays. What could be the issue?
Answer: Several factors can contribute to lower than expected in vitro activity. These can range from compound handling and storage to the specific assay conditions.
Recommendations:
-
Compound Integrity and Solubility:
-
Ensure the compound is properly stored as per the supplier's recommendations to prevent degradation.
-
Verify the solubility of this compound in your assay buffer. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or sonication to aid dissolution, but be mindful of solvent effects on your cells.
-
-
Assay Conditions:
-
Cell Line and Receptor Expression: Confirm the expression level of the M1 receptor in your chosen cell line. Low receptor expression can lead to a reduced response.
-
Agonist Concentration: As a PAM, this compound enhances the response to an orthosteric agonist (like acetylcholine). Ensure you are using an appropriate EC20 or sub-maximal concentration of the agonist to observe the potentiating effect of this compound.
-
Incubation Time: Optimize the incubation time for both the agonist and this compound.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][4][6] It binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, and potentiates the receptor's response to acetylcholine with minimal direct agonist activity.[1][3][4]
What are the key advantages of this compound? this compound is a highly selective M1 PAM with excellent central nervous system (CNS) penetration and has demonstrated efficacy in preclinical models of cognition in rats.[1][4][6] Its minimal M1 agonist activity is a significant advantage, as it is less likely to cause the cholinergic adverse effects associated with M1 agonists.[1][3]
What are the known off-target effects of this compound? Current literature indicates that this compound is highly selective for the M1 receptor and is inactive on M2-M5 receptors.[1] However, it is always good practice to perform off-target profiling, especially when using the compound at high concentrations.
What are the recommended solvents and storage conditions for this compound? For specific solubility and storage information, it is crucial to refer to the Certificate of Analysis provided by the supplier.[6] Generally, for in vivo studies, formulations in 0.5% natrosol/0.015% Tween 80 in water have been used.[1]
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| M1 PAM EC50 | Human | 228 nM | [1] |
| M1 PAM EC50 | Rat | 94 nM | [1] |
| M1 Agonism EC50 | Human | > 10 µM | [1] |
| M2-M5 Activity | Human & Rat | EC50s > 30 µM | [1] |
| Minimum Effective Dose (NOR) | Rat | 3 mg/kg, p.o. | [1][4] |
Experimental Protocols
In Vitro Calcium Mobilization Assay to Determine M1 PAM Activity:
-
Cell Culture: Culture HEK293 cells stably expressing the human or rat M1 receptor in appropriate media.
-
Cell Plating: Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a stock solution of acetylcholine (ACh).
-
Assay Procedure:
-
Add this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add an EC20 concentration of ACh to the wells.
-
Measure the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation) to determine the intracellular calcium concentration.
-
-
Data Analysis: Plot the response against the concentration of this compound to determine the EC50 value.
In Vivo Novel Object Recognition (NOR) Test in Rats:
-
Animals: Use male Sprague-Dawley rats.
-
Acclimation: Acclimate the animals to the testing room and open-field arena for several days before the experiment.
-
Dosing: Administer this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle orally (p.o.) 30 minutes before the training session.
-
Training (Acquisition) Phase:
-
Place two identical objects in the open-field arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
-
Retention Interval: Return the rat to its home cage for a 24-hour retention interval.
-
Testing (Recall) Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
Visualizations
Caption: M1 Receptor Signaling Pathway with this compound Modulation.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug discovery efforts continue in latest chemical chronicle from the Warren Center for Neuroscience Drug Discovery | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate | Scilit [scilit.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Pharmacokinetic Data for VU6007496
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting pharmacokinetic data for the M1 positive allosteric modulator (PAM), VU6007496.
Pharmacokinetic Data Summary
The following tables summarize the in vivo pharmacokinetic parameters of this compound across multiple species. These data are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) |
| Rat | 1 | 26 | 1.8 | 6.1[1] |
| Dog | 0.5 | 2.4 | 2.5 | 12.8[1] |
| Cynomolgus Monkey | 0.5 | 5.9 | 0.39 | 1.0[1] |
Table 2: Oral (PO) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Rat | 3 | 255 | 2 | 1630 | 66[1] |
| Dog | 1 | 88 | 4 | 1140 | 35[1] |
| Cynomolgus Monkey | 1 | 220 | 1 | 990 | 59[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and troubleshooting experiments. Below are the key experimental protocols used to generate the pharmacokinetic data for this compound.
In Vivo Pharmacokinetic Studies
-
Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for the pharmacokinetic studies.
-
Drug Formulation and Administration:
-
For intravenous (IV) administration, this compound was formulated in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
For oral (PO) administration, this compound was suspended in 0.5% methylcellulose (B11928114) in water.
-
-
Dosing:
-
Rats received 1 mg/kg IV or 3 mg/kg PO.
-
Dogs and cynomolgus monkeys received 0.5 mg/kg IV or 1 mg/kg PO.
-
-
Sample Collection:
-
Serial blood samples were collected from a cannulated vein at predose and various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method for this compound Quantification
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) was employed for the quantitative analysis of this compound in plasma samples.
-
Sample Preparation:
-
Plasma samples were thawed and subjected to protein precipitation to remove larger molecules. This was typically achieved by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard.
-
Samples were vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant was transferred to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
Chromatographic Conditions:
-
A reverse-phase C18 column was used for chromatographic separation.
-
A gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) was employed.
-
-
Mass Spectrometry Conditions:
-
The mass spectrometer was operated in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) was used to detect and quantify this compound and its internal standard. Specific precursor-to-product ion transitions were optimized for selectivity and sensitivity.
-
-
Quantification: A standard curve was generated using known concentrations of this compound in blank plasma to allow for the accurate quantification of the compound in the study samples.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: High Variability in Pharmacokinetic Data
-
Question: We are observing significant inter-animal variability in the pharmacokinetic parameters (e.g., AUC, Cmax) of this compound. What could be the cause?
-
Answer:
-
Formulation Issues: this compound is a lipophilic molecule, and poor formulation can lead to incomplete dissolution and variable absorption after oral dosing. Ensure the oral suspension is homogenous and well-dispersed before each administration. Sonication of the suspension can be beneficial.
-
Dosing Accuracy: Verify the accuracy of the administered dose, especially for smaller animals where small volume errors can lead to large differences in the mg/kg dose.
-
Animal Health: Ensure that all animals are healthy and have been properly fasted before oral dosing, as gastrointestinal motility and food effects can significantly impact absorption.
-
Metabolism Differences: Be aware that this compound exhibits species-specific metabolism.[1] Genetic polymorphisms within a species can also lead to differences in metabolic enzyme activity, contributing to variability.
-
Issue 2: Low Oral Bioavailability
-
Question: Our results show lower than expected oral bioavailability for this compound. What are the potential reasons?
-
Answer:
-
Poor Absorption: As a lipophilic compound, this compound's absorption may be limited by its solubility in the gastrointestinal tract. Consider using enabling formulations such as lipid-based systems or amorphous solid dispersions to improve solubility.
-
First-Pass Metabolism: this compound is subject to metabolism.[1] Significant first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. Investigating the metabolic stability in liver microsomes and hepatocytes can provide insights.
-
P-glycoprotein (P-gp) Efflux: While not explicitly stated for this compound, many CNS-penetrant compounds are substrates for efflux transporters like P-gp in the gut, which can limit absorption. Co-dosing with a P-gp inhibitor in a preclinical setting could help investigate this possibility.
-
Issue 3: Discrepancies in Bioanalytical Results
-
Question: We are facing challenges with the LC-MS/MS bioanalysis of this compound, such as inconsistent results or low sensitivity. How can we troubleshoot this?
-
Answer:
-
Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Ensure your sample preparation method, such as protein precipitation, is effective at removing interfering substances. A more rigorous sample clean-up using solid-phase extraction (SPE) may be necessary.
-
Internal Standard Selection: The internal standard should have similar physicochemical properties and extraction recovery to this compound to compensate for variability in sample processing and instrument response. A stable isotope-labeled version of this compound is the ideal internal standard.
-
Analyte Stability: Assess the stability of this compound in plasma under different storage conditions (freeze-thaw cycles, benchtop stability). Degradation of the analyte can lead to underestimation of its concentration.
-
LC-MS/MS Optimization: Re-optimize the MRM transitions, collision energy, and other mass spectrometer parameters to ensure maximum sensitivity and specificity for this compound. Also, evaluate different chromatographic columns and mobile phase compositions to achieve optimal peak shape and separation from any interfering metabolites.
-
Mandatory Visualizations
M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This receptor is coupled to the Gq G-protein signaling cascade.
Caption: M1 receptor signaling cascade modulated by this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of this compound.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
Validation & Comparative
A Comparative Guide to M1 Positive Allosteric Modulators: VU6007496 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a nuanced approach to enhancing cholinergic signaling, potentially avoiding the side effects associated with orthosteric agonists. This guide provides a comparative overview of the preclinical M1 PAM VU6007496 alongside other well-characterized M1 PAMs, presenting key experimental data to inform research and development efforts.
In Vitro Pharmacological Comparison of M1 PAMs
The following table summarizes the in vitro pharmacological properties of this compound and other notable M1 PAMs. The data are derived from calcium mobilization assays, a standard method for assessing the potency and efficacy of Gq-coupled receptor modulators.
| Compound | PAM EC50 (nM) | % ACh Max Efficacy | Agonist EC50 (µM) | M1 Selectivity over M2-M5 | Reference |
| This compound | ~231 | 93% | > 10 (minimal agonism) | High | [1] |
| VU319 | 492 ± 2.9 | 71.3 ± 9.9% | > 30 (minimal agonism) | > 60-fold | [2][3][4][5] |
| BQCA | 267 ± 31 | Potentiates ACh response | Minimal agonism | > 100-fold | [6][7] |
| MK-7622 | 16 ± 4 | Potentiates ACh response | 2.93 ± 0.095 | High | [8] |
| PF-0674427 | 30 ± 3 | Potentiates ACh response | Significant agonist activity | High | [8] |
| TAK-071 | 2.7 (inflection point) | Potentiates ACh response | Minimal agonism | > 370-fold | [9][10] |
In Vivo Efficacy in a Preclinical Model of Cognition
The novel object recognition (NOR) test is a widely used behavioral assay in rodents to assess learning and memory. The table below presents findings from studies evaluating the efficacy of M1 PAMs in this model.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Rat | 3 mg/kg, p.o. | Robust efficacy in enhancing recognition memory.[11] | [11] |
| MK-7622 | Rat | Not specified | Failed to improve novel object recognition.[8] | [8] |
| TAK-071 | Rat | 0.3 mg/kg | Ameliorated scopolamine-induced cognitive deficits.[9][10] | [9][10] |
M1 Receptor Signaling and PAM Mechanism of Action
The M1 muscarinic acetylcholine receptor is a Gq-coupled receptor. Upon binding of the endogenous ligand acetylcholine (ACh), the receptor activates a signaling cascade that plays a crucial role in neuronal excitability and synaptic plasticity. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the ACh binding site, enhancing the receptor's response to ACh without directly activating it.
Caption: M1 Receptor Signaling Pathway and PAM Action.
Experimental Methodologies
Calcium Mobilization Assay
Objective: To determine the potency (EC50) and efficacy of M1 PAMs in vitro.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
Protocol:
-
Cell Plating: CHO-M1 cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a buffered salt solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds (M1 PAMs) are added at various concentrations.
-
Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M1 receptor.
-
Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The fluorescence data is normalized to the maximum response induced by a saturating concentration of acetylcholine. Dose-response curves are generated to calculate the EC50 values for PAM potentiation and any direct agonist activity.
Caption: Calcium Mobilization Assay Workflow.
Novel Object Recognition (NOR) Test
Objective: To assess the in vivo efficacy of M1 PAMs on recognition memory in rodents.
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
Protocol:
-
Habituation: On the first day, rats are allowed to freely explore the empty open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase: On the second day, two identical objects are placed in the arena, and each rat is allowed to explore them for a specific duration (e.g., 5 minutes).
-
Inter-Trial Interval: The rat is returned to its home cage for a defined period (e.g., 1 to 24 hours). During this time, memory consolidation occurs.
-
Testing Phase: The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Drug Administration: The test compound (M1 PAM) or vehicle is typically administered prior to the training phase or, in some paradigms, before the testing phase. In studies investigating the reversal of cognitive deficits, an amnesic agent like scopolamine (B1681570) may be administered before the drug.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Caption: Novel Object Recognition Test Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Efficacy of VU6007496: A Comparative Guide for M1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU6007496, with other relevant alternatives. The information presented herein is intended to support researchers in making informed decisions for their preclinical studies by offering a detailed look at the available experimental data on efficacy, pharmacokinetics, and mechanism of action.
Executive Summary
This compound is a highly selective and central nervous system (CNS) penetrant M1 PAM with minimal intrinsic agonist activity. Preclinical data demonstrates its robust efficacy in improving recognition memory in rodent models. However, its development as a clinical candidate was halted due to species-specific metabolism and the formation of toxic metabolites, particularly in mice. Despite this, this compound remains a valuable pharmacological tool for in vivo studies in rats and non-human primates to explore the therapeutic potential of selective M1 receptor modulation. This guide will compare this compound with other notable M1 PAMs, highlighting the critical distinction between "pure" PAMs and "ago-PAMs" and the implications for their therapeutic profiles.
Data Presentation: A Comparative Analysis of M1 PAMs
The following tables summarize the key quantitative data for this compound and a selection of comparator M1 PAMs. This data is crucial for evaluating their potential as research tools or therapeutic candidates.
Table 1: In Vitro Potency and Agonist Activity of M1 PAMs
| Compound | M1 PAM EC50 (human) | M1 PAM EC50 (rat) | M1 Agonist Activity (EC50) | Agonist Profile |
| This compound | 228 nM | 94 nM | > 10 µM | Minimal Agonism |
| VU319 | 492 nM | ~400 nM | > 30 µM | Minimal Agonism |
| VU0486846 | 310 nM | 250 nM | 4.5 µM (weak partial) | Weak Partial Agonist |
| TAK-071 | 520 nM (IP) | N/A | 520 nM | Low Cooperativity Ago-PAM |
| MK-7622 | Low nM | N/A | Potent Agonist | Ago-PAM |
| PF-06764427 | Low nM | N/A | Potent Agonist | Ago-PAM |
EC50 (Half-maximal effective concentration) is a measure of the compound's potency. A lower EC50 indicates higher potency. IP stands for Inflection Point, another measure of potency.
Table 2: In Vivo Pharmacokinetics in Rats
| Compound | Clearance | Oral Bioavailability (%) | Half-life (t½) | CNS Penetration (Kp) | Unbound CNS Penetration (Kp,uu) |
| This compound | Low-to-moderate | 66 | 6.1 h | N/A | N/A |
| VU319 | N/A | N/A | N/A | 0.64[1] | 0.91[1] |
| TAK-071 | N/A | N/A | N/A | 0.2 | N/A |
Kp is the ratio of the total concentration of a compound in the brain to that in plasma. Kp,uu is the ratio of the unbound concentration of a compound in the brain to that in plasma, a more accurate measure of CNS penetration.
Table 3: In Vivo Efficacy in the Novel Object Recognition (NOR) Test in Rats
| Compound | Minimum Effective Dose (MED) | Administration Route | Discrimination Index (DI) at MED |
| This compound | 3 mg/kg | p.o. | Data not explicitly reported, but described as "robust efficacy" |
| VU319 | 1 mg/kg | p.o. | Significantly increased[2] |
| VU0486846 | 3 mg/kg | i.p. | Dose-dependently enhanced |
| MK-7622 | 1, 3, and 10 mg/kg | i.p. | Did not significantly improve performance |
The Novel Object Recognition (NOR) test is a behavioral assay used to assess learning and memory in rodents. A higher Discrimination Index (DI) indicates better recognition memory.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of this compound and related compounds.
In Vitro Functional Assays
1. Calcium Mobilization Assay:
-
Objective: To determine the potency and agonist activity of M1 PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.
-
Procedure:
-
Cells are plated in 96-well plates and incubated.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (M1 PAM) is added to the cells.
-
After a short incubation, a sub-maximal concentration (EC20) of acetylcholine (ACh) is added to assess PAM activity. For agonist activity, no ACh is added.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data is analyzed to determine EC50 values.
-
2. IP-One Assay (Inositol Monophosphate Accumulation):
-
Objective: To measure the activation of the Gq signaling pathway downstream of the M1 receptor.
-
Principle: M1 receptor activation leads to the production of inositol (B14025) trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). Lithium chloride (LiCl) is used to inhibit the degradation of IP1, allowing it to accumulate.
-
Procedure:
-
Cells expressing the M1 receptor are stimulated with the test compound in the presence of LiCl.
-
After incubation, the cells are lysed.
-
The amount of accumulated IP1 is quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
In Vivo Behavioral Assay
Novel Object Recognition (NOR) Test in Rats:
-
Objective: To assess the effect of M1 PAMs on recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are individually allowed to explore the empty arena for a set period to acclimate.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time. The test compound or vehicle is administered prior to this phase.
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory of the familiar object.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
References
Cross-Species Comparison of VU6007496 Effects: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of VU6007496, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), across different preclinical species. The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability as a tool compound for studying selective M1 activation.
Summary of Cross-Species Effects
This compound has been demonstrated as a highly selective and central nervous system (CNS) penetrant M1 PAM with minimal agonistic activity.[1] It has shown efficacy in cognitive enhancement models in rats without inducing cholinergic toxicity or long-term depression in the prefrontal cortex.[1] However, its development was halted due to unanticipated species-specific metabolism and the discovery of active/toxic metabolites in certain in vivo screens.[1] Consequently, this compound is considered a valuable in vivo tool compound for rats and nonhuman primates, but not for mice.[1]
Data Presentation
Pharmacokinetic Parameters
A key aspect of cross-species comparison is understanding the pharmacokinetic (PK) profile of a compound. This compound exhibits excellent multi-species PK properties.[1] The following table summarizes the available intravenous (IV) and oral (PO) pharmacokinetic parameters of this compound in rats, dogs, and cynomolgus monkeys.
| Species | Route | Clearance (Clp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) | Oral Bioavailability (%F) |
| Rat | IV | 26 | - | 6.1 | 66 |
| Dog | IV | 2.4 | - | 12.8 | 35 |
| Cynomolgus Monkey | IV | 5.9 | 0.39 | 1.0 | 59 |
Data sourced from ACS Chemical Neuroscience.[1]
Cognitive Efficacy: Novel Object Recognition (NOR) in Rats
This compound has demonstrated robust pro-cognitive effects in the novel object recognition (NOR) task in rats. This assay assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.
| Species | Doses (p.o.) | Outcome | Minimum Effective Dose |
| Rat | 0.1, 0.3, 1, and 3 mg/kg | Dose-dependently enhanced recognition memory assessed 24 hours after exposure. | 3 mg/kg |
Data sourced from ACS Chemical Neuroscience.[1]
The study reported a statistically significant enhancement in recognition memory (ANOVA p = 0.0283; **p < 0.01).[1] While the specific discrimination index values were not provided in the source material, the data clearly indicates a dose-dependent improvement in cognitive performance in rats.
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
The novel object recognition test is a widely used behavioral assay to evaluate learning and memory in rodents. The protocol typically consists of three phases:
-
Habituation: The rat is allowed to freely explore an open-field arena in the absence of any objects for a set period. This phase allows the animal to acclimate to the new environment.
-
Familiarization/Training Phase (T1): The rat is placed back into the arena, which now contains two identical objects. The animal is allowed to explore these objects for a defined duration.
-
Test Phase (T2): After a specific inter-trial interval (e.g., 24 hours for long-term memory assessment), the rat is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
A significant increase in the time spent exploring the novel object compared to the familiar one is interpreted as successful memory of the familiar object. The Discrimination Index (DI) is a common metric used to quantify this preference and is calculated as:
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI value indicates a preference for the novel object and thus, successful memory.
In Vivo Seizure Liability Screen
While a specific, detailed protocol for the in vivo seizure liability screen used for this compound is not publicly available, such studies in drug discovery generally involve administering escalating doses of the compound to rodents and observing them for behavioral signs of seizures, such as tremors, myoclonic jerks, and generalized convulsions. The severity of seizures can be scored using a modified Racine scale. In the case of other M1 PAMs, high doses of compounds with significant agonist activity have been shown to induce convulsions in mice.[1]
Ex Vivo Electrophysiology in Mouse Brain Slices
To assess the potential for M1 PAMs to induce long-term depression (LTD), a form of synaptic plasticity that can be detrimental to cognitive function, field excitatory postsynaptic potentials (fEPSPs) are recorded in brain slices. The general procedure is as follows:
-
Slice Preparation: Coronal slices of the medial prefrontal cortex (mPFC) are prepared from mice.
-
Recording: A recording electrode is placed in layer V of the mPFC, and a stimulating electrode is placed in layer II/III.
-
Stimulation and Recording: Electrical stimulation of layer II/III evokes fEPSPs in layer V, which are recorded by the electrode.
-
Drug Application: After establishing a stable baseline fEPSP recording, the compound of interest (e.g., this compound) is bath-applied to the slice.
-
Analysis: Changes in the fEPSP slope over time are measured. A significant and sustained decrease in the fEPSP slope would indicate the induction of LTD. For this compound, no significant change in the fEPSP slope was observed at a concentration of 3 µM, suggesting it does not induce LTD in this brain region.[1]
Mandatory Visualization
M1 Receptor Positive Allosteric Modulation Signaling Pathway
Caption: M1 Receptor signaling enhanced by a Positive Allosteric Modulator (PAM).
Experimental Workflow for Novel Object Recognition Test
Caption: Workflow of the Novel Object Recognition (NOR) test for memory assessment.
References
Assessing the Off-Target Activity of VU6007496: A Comparative Guide for M1 PAM Development
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of the off-target activity of VU6007496, a novel M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), with other notable M1 PAMs. The data presented is compiled from publicly available research, offering a transparent assessment to inform preclinical and clinical development strategies.
This compound emerged as a highly selective and central nervous system (CNS) penetrant M1 PAM with minimal agonistic activity.[1] While showing promise, its development was ultimately halted due to unanticipated species-specific metabolism and the formation of active, toxic metabolites.[1] Despite this, its high selectivity serves as a valuable benchmark in the development of safer and more effective M1 PAMs for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.
Comparative Off-Target Profile
To provide a clear and concise comparison, the following table summarizes the available off-target screening data for this compound and other M1 PAMs that have been subjects of significant research and development efforts: VU319, MK-7622, and TAK-071. The data is primarily derived from broad panel screens, such as the Eurofins SafetyScreen, which assess the interaction of a compound with a wide range of receptors, ion channels, transporters, and enzymes.
| Target Class | Target | This compound (% Inhibition at 10 µM) | VU319 (% Inhibition at 10 µM) | MK-7622 | TAK-071 |
| Muscarinic Receptors | M2, M3, M4, M5 | Inactive (>30 µM) | Inactive (>30 µM) | No potentiation or agonism observed | Highly selective for M1 |
| GPCRs | α2A adrenergic receptor | - | >50% (Ki = 2.7 µM, but inactive in functional assay) | Not reported | Not reported |
| Imidazoline I2 receptor | - | >50% (Ki = 2.8 µM, but inactive in functional assay) | Not reported | Not reported | |
| Ion Channels | hERG | <17% inhibition at 10 µM | IC50 = 12 µM (functional assay) | Not reported | Favorable safety and tolerability in clinical studies |
| Other | Broad Panel Screen (e.g., Eurofins) | Data from supplementary information of Engers et al., 2024 | No significant off-target activities identified in a 68-target panel | Highly selective | Favorable preclinical safety profile |
Note: Awaiting detailed supplementary data from Engers et al., 2024 for a comprehensive list of targets for this compound. "Not reported" indicates that specific data from a broad off-target panel was not found in the reviewed literature.
Experimental Protocols
The assessment of off-target activity relies on standardized and well-validated experimental protocols. The following methodologies are representative of those used to generate the data in this guide.
In Vitro Safety Pharmacology Screening (Eurofins SafetyScreen Panel)
This assay is a broad radioligand binding and enzyme inhibition screen designed to identify potential off-target liabilities early in the drug discovery process.
-
Objective: To determine the percentage of inhibition of a test compound against a panel of receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
The test compound (e.g., this compound) is prepared at a specified concentration, typically 10 µM.
-
The compound is incubated with a preparation of the target protein (e.g., membrane homogenates expressing a specific receptor).
-
A radiolabeled ligand with known affinity for the target is added to the mixture.
-
Following incubation, the amount of bound radioligand is measured using scintillation counting or other appropriate methods.
-
The percentage of inhibition is calculated by comparing the amount of bound radioligand in the presence of the test compound to a control sample without the compound.
-
For enzyme assays, the enzymatic activity is measured in the presence and absence of the test compound, and the percent inhibition is calculated.
-
hERG Functional Assay (Patch Clamp Electrophysiology)
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.
-
Objective: To determine the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel current.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
The test compound is applied to the cells at various concentrations.
-
The effect of the compound on the peak tail current of the hERG channel is measured.
-
The concentration-response data is used to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
-
Signaling Pathways and Experimental Workflows
To visualize the context of M1 receptor activation and the process of off-target liability assessment, the following diagrams are provided.
Conclusion
The available data indicates that this compound is a highly selective M1 PAM with a clean off-target profile at the concentrations tested. Its comparison with other M1 PAMs like VU319 highlights the feasibility of developing compounds with high target specificity. However, the case of this compound also underscores the critical importance of investigating metabolic stability and potential for toxic metabolite formation, even in highly selective compounds. This comparative guide serves as a valuable resource for researchers in the field, emphasizing the multifaceted nature of preclinical safety assessment and the continuous need for comprehensive in vitro and in vivo characterization of new chemical entities.
References
A Head-to-Head Comparison of M1 Positive Allosteric Modulators for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in neuronal signaling, has emerged as a promising target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a nuanced approach to enhancing cholinergic transmission, potentially circumventing the side effects associated with orthosteric agonists. This guide provides an objective, data-driven comparison of prominent M1 PAMs, focusing on their in vitro pharmacological profiles.
Quantitative Comparison of M1 PAMs
The following tables summarize the key in vitro pharmacological parameters of several well-characterized M1 PAMs. These parameters are crucial for understanding their potential efficacy and safety profiles. Potency (EC₅₀) reflects the concentration of the modulator required to produce 50% of its maximal effect, while efficacy (% ACh Max) indicates the maximal potentiation of the acetylcholine (ACh) response. Agonist activity, a critical parameter, denotes the modulator's ability to activate the receptor in the absence of the endogenous ligand.
| Compound | M1 PAM Potency (EC₅₀) | M1 PAM Efficacy (% ACh Max) | M1 Agonist Activity (EC₅₀) | M1 Agonist Efficacy (% ACh) | Species | Reference |
| VU0486846 | 0.31 µM | 85 ± 2% | 4.5 µM | 29 ± 6% | Human | [1] |
| 0.25 µM | 83 ± 1% | 5.6 µM | 26 ± 6% | Rat | [1] | |
| 0.6 µM | 77 ± 4% | >10 µM | 9 ± 1% | Mouse (low expression) | [1] | |
| 0.38 µM | 78 ± 1% | >10 µM | 18 ± 0.2% | Dog (low expression) | [1] | |
| PF-06827443 | 40 nM (at ~EC₉ ACh) | - | Potent agonist in native systems | - | - | [1] |
| 7 nM (at EC₇₀ ACh) | - | - | - | - | [1] | |
| MK-7622 | - | - | Robust agonist activity | - | - | [2][3] |
| VU0453595 | - | - | Devoid of agonist activity | - | - | [2][3] |
| VU0550164 | - | - | Devoid of agonist activity | - | - | [2][3] |
| VU319 | 492 nM | 71.3 ± 9.9% | > 30 µM | Minimal | - | [4] |
| BQCA | 845 nM | - | High intrinsic agonist activity | - | - | [4][5] |
| VU0366369 (12a) | 830 nM | 65% | - | - | - | [5] |
| CID 44475955 | - | - | - | - | - | [6] |
| CID 44475948 | - | - | - | - | - | [6] |
| ML137 (CID-44251556) | 830 nM | - | - | - | - | [7] |
Note: Direct comparison of EC₅₀ values should be made with caution as they can be influenced by the concentration of the orthosteric agonist (e.g., ACh) used in the assay.[1] Some compounds, like PF-06827443, show a significant increase in potency at higher ACh concentrations.[1]
Selectivity Profile of M1 PAMs
High selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) is crucial for minimizing off-target effects. The M2 and M3 receptors, in particular, are associated with cardiovascular and gastrointestinal side effects.
| Compound | Selectivity Profile | Reference |
| VU0486846 | Highly selective for M1 over M2-M5 (human and rat) | [1] |
| VU0366369 (12a) | Highly selective for M1 (>30 µM vs M2-M5) | [5] |
| ML137 (CID-44251556) | Highly selective versus M2-M5 | [7] |
| CID 44475955 & CID 44475948 | Highly selective for M1 over M2-M5 (up to 30 µM) | [6] |
The Importance of Agonist Activity
A key differentiator among M1 PAMs is their intrinsic agonist activity. While some potentiation of the M1 signal is desired for cognitive enhancement, excessive activation can lead to adverse effects such as seizures.[2][3] Compounds with significant agonist activity, sometimes termed "ago-PAMs," may carry a higher risk of over-activating the receptor, especially in brain regions with high cholinergic tone.[1] In contrast, PAMs devoid of agonist activity only enhance the physiological, spatially and temporally controlled signaling of endogenous acetylcholine.[8] Studies have suggested that M1 PAMs lacking intrinsic agonist activity may offer a better therapeutic window, providing cognitive benefits without the adverse effects associated with ago-PAMs.[2][3]
M1 Receptor Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[9] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key event in many cellular responses.[9][10]
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. portlandpress.com [portlandpress.com]
- 10. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6007496: A Next-Generation Tool for Selective M1 Muscarinic Receptor Validation
A Comparative Guide for Researchers
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a critical target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease, schizophrenia, and other CNS disorders. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising strategy for enhancing cholinergic transmission with greater subtype selectivity than orthosteric agonists. This guide provides a comprehensive comparison of VU6007496, a novel M1 PAM, with other commonly used tool compounds for M1 validation, highlighting its unique properties and advantages for preclinical research.
This compound has emerged as a highly selective, central nervous system (CNS) penetrant M1 PAM with minimal intrinsic agonist activity.[1][2][3][4][5] This profile is particularly advantageous as it avoids the overstimulation of the M1 receptor often associated with strong ago-PAMs, which can lead to undesirable cholinergic adverse effects, including seizures.[2][6]
Comparative Analysis of M1 PAMs
The selection of an appropriate tool compound is critical for the accurate validation of M1 receptor function. The following tables provide a comparative summary of this compound and other key M1 PAMs based on their in vitro potency, selectivity, and in vivo characteristics.
Table 1: In Vitro Pharmacology of M1 PAMs
| Compound | M1 PAM EC50 (human) | M1 Agonism | Selectivity over M2-M5 | Reference |
| This compound | 228 nM | Minimal (<10% ACh Max) | >131-fold | [2] |
| VU319 (ACP-319) | 492 nM | Minimal (>30 µM) | Highly selective | [7][8] |
| VU0486846 | 310 nM | Weak (16% ACh Max) | Highly selective | [9][10] |
| MK-7622 | Potent | Robust agonist activity | High | [6] |
| PF-06764427 | Potent | Robust agonist activity | High | [6] |
| BQCA | Potent | High intrinsic agonist activity | High | [7] |
Table 2: In Vivo Characteristics and Pharmacokinetics of M1 PAMs
| Compound | CNS Penetration (Kp,uu) | Efficacy in Cognition Models (e.g., NOR) | Seizure Liability | Species Suitability | Reference |
| This compound | Good | Robust efficacy (MED = 3 mg/kg, p.o. in rats) | No | Rat, NHP (not mouse) | [2][3][4][5] |
| VU319 (ACP-319) | High (>0.9) | Robust efficacy | No | Rodents, NHP, Human | [8] |
| VU0486846 | Good | Robust efficacy | No | Rodents | [9][10] |
| MK-7622 | N/A | Fails to improve NOR | Induces convulsions | N/A | [6] |
| PF-06764427 | N/A | Fails to improve NOR | Induces convulsions | N/A | [6] |
| BQCA | N/A | N/A | Induces SLUDGE effects | N/A | [7][8] |
NOR: Novel Object Recognition; MED: Minimum Effective Dose; NHP: Non-Human Primate; SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for the validation of M1 PAMs.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for M1 PAM Validation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of key experimental methodologies used in the characterization of M1 PAMs.
1. In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of M1 PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human M1 mAChR.
-
Procedure:
-
Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (e.g., this compound) is added at various concentrations.
-
After a short incubation period, a sub-maximal concentration (EC20) of acetylcholine (ACh) is added to stimulate the M1 receptor.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
-
Data Analysis: EC50 values are calculated from the concentration-response curves to determine the potency of the PAM. The maximal response is often expressed as a percentage of the maximal response to ACh to determine the extent of positive modulation. Agonist activity is assessed by applying the compound in the absence of ACh.
2. Selectivity Profiling
Selectivity is determined by testing the compound against other muscarinic receptor subtypes (M2-M5) and a panel of other GPCRs, ion channels, and transporters. This is typically done using similar functional assays (e.g., calcium mobilization for Gq-coupled receptors, cAMP assays for Gi/Gs-coupled receptors) or radioligand binding assays.
3. In Vivo Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Habituation: Animals are habituated to the testing arena in the absence of objects.
-
Training (T1): Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded. The test compound or vehicle is administered prior to this phase.
-
Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
4. Seizure Liability Assessment
This is a critical safety assessment, especially for M1-acting compounds.
-
Animals: Typically male C57BL/6 mice.
-
Procedure:
-
Animals are administered a high dose of the test compound (e.g., 100 mg/kg, i.p.).
-
Animals are observed for a set period (e.g., 3 hours) for behavioral signs of seizures, which are often scored using a modified Racine scale.
-
-
Data Analysis: The incidence and severity of seizures are recorded and compared to a vehicle control and a positive control (a known convulsive agent).
Conclusion
This compound represents a significant advancement in the development of tool compounds for M1 receptor research. Its high selectivity, CNS penetrance, and minimal agonist activity provide a wider therapeutic window and a more precise tool for dissecting the role of M1 receptor modulation in cognitive processes, without the confounding effects of excessive receptor activation seen with earlier-generation ago-PAMs.[2][6] Researchers studying M1 receptor pharmacology and its therapeutic potential will find this compound to be an invaluable tool for in vivo validation in rats and non-human primates.[2][3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to M1 Receptor Modulators: Alternatives to VU6007496 for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. VU6007496 is a well-characterized, selective M1 positive allosteric modulator (PAM) that has served as a valuable tool in preclinical research.[1][2][3][4][5] However, the landscape of M1 receptor modulators is continually evolving, with a range of alternative compounds offering distinct pharmacological profiles. This guide provides an objective comparison of this compound with prominent alternative M1 receptor agonists and PAMs, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Quantitative Comparison of M1 Receptor Modulators
The following tables summarize the in vitro pharmacological properties of this compound and its alternatives. These compounds are categorized as either Positive Allosteric Modulators (PAMs) or orthosteric agonists.
Table 1: M1 Positive Allosteric Modulators (PAMs) - Potency and Selectivity
| Compound | hM1 PAM EC50 (nM) | hM1 Agonist EC50 (µM) | M2-M5 Selectivity | Reference(s) |
| This compound | 228 | > 10 | Inactive (> 30 µM) | [1][4] |
| ML169 | 1380 | > 30 | > 30 µM | [6] |
| PF-06764427 | 30 (PAM), 610 (Agonist) | 0.61 | Inactive at M2-M5 | [7][8] |
| MK-7622 | 16 (PAM), 2930 (Agonist) | 2.93 | Selective over M2-M5 | [7] |
| VU319 (ACP-319) | 492 | > 30 | Inactive (> 30 µM) | [9][10][11][12][13] |
| TAK-071 | 2.7 (inflection point) | 0.52 | > 370-fold vs M2-M5 | [14][15][16][17][18] |
| BQCA | ~50-100 | ~10 | Highly selective |
Table 2: M1 Orthosteric Agonists - Potency and Selectivity
| Compound | M1 EC50/Ki (nM) | M2/M3/M4/M5 Ki/EC50 (nM) | Reference(s) |
| Xanomeline (B1663083) | Ki: low teen nM range | Ki: >30 nM for M2, M3, M5 | [19][20][21] |
| Cevimeline | EC50: 23 | EC50: M2=1040, M3=48, M4=1310, M5=63 | [22][23][24] |
| HTL9936 | EC50: 32 (pERK1/2) | No detectable agonism at M2, M3, M5 | |
| AF267B | Data not readily available | Selective M1 agonist |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize M1 receptor modulators.
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following M1 receptor activation, which is coupled to the Gq signaling pathway.
Principle: M1 receptor activation leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1) into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for cell adherence.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS) containing probenecid.[25] Incubate at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists or PAMs) in the assay buffer. For PAM activity assessment, also prepare a fixed, sub-maximal (EC20) concentration of acetylcholine (ACh).
-
Assay Execution:
-
Place the cell plate and the compound plate into a Fluorescence Imaging Plate Reader (FLIPR).
-
Establish a stable baseline fluorescence reading for each well.
-
For Agonist Activity: Add the test compounds to the cells and monitor the fluorescence signal over time.
-
For PAM Activity: Pre-incubate the cells with the test compound for a short period (e.g., 2-15 minutes) before adding the EC20 concentration of ACh. Monitor the fluorescence signal.
-
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration. EC50 values are determined using a non-linear regression analysis.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay provides a more downstream measure of Gq signaling by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[26][27][28][29] Cellular IP1 produced upon M1 receptor activation competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 antibody. An increase in cellular IP1 leads to a decrease in the HTRF signal.
Protocol:
-
Cell Culture: Seed CHO-hM1 cells in a suitable microplate and culture to the desired confluency.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.
-
Add the test compounds (agonists or PAMs in the presence of an EC20 of ACh) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the HTRF lysis buffer containing the IP1-d2 and anti-IP1-cryptate reagents.
-
Incubate at room temperature for 1 hour to allow for immunoreaction.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor/donor) and plot it against the compound concentration to determine EC50 values.
β-Arrestin Recruitment Assay (PathHunter)
This assay measures the recruitment of β-arrestin to the activated M1 receptor, providing insight into receptor desensitization and potential for biased signaling.
Principle: The PathHunter assay is based on enzyme fragment complementation.[30][31][32][33][34] The M1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon receptor activation and β-arrestin recruitment, the two fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: Use a commercially available cell line stably co-expressing the ProLink-tagged M1 receptor and the Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter CHO-K1 hM1 β-Arrestin GPS cells). Plate the cells in a white, clear-bottom microplate.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes).
-
Detection: Add the PathHunter detection reagent, which contains the substrate for the complemented enzyme.
-
Signal Measurement: After a further incubation period at room temperature, measure the chemiluminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine EC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in M1 receptor signaling and the experimental procedures used to study them can greatly enhance understanding.
M1 Receptor Signaling Pathways
The M1 receptor primarily signals through the Gq/11 protein, leading to the activation of PLC and subsequent downstream events. However, it can also engage other pathways, such as β-arrestin-mediated signaling.
Caption: Canonical and biased signaling pathways of the M1 muscarinic receptor.
Experimental Workflow for In Vitro Compound Characterization
The process of characterizing a novel M1 modulator involves a series of sequential in vitro assays to determine its potency, selectivity, and mechanism of action.
Caption: A typical workflow for the in vitro characterization of M1 receptor modulators.
This guide provides a starting point for researchers interested in exploring alternatives to this compound for M1 receptor studies. The selection of a particular compound will depend on the specific research question, the desired pharmacological profile (e.g., pure PAM vs. ago-PAM), and the experimental system being used. The provided data and protocols should facilitate a more informed decision-making process in the pursuit of novel therapeutics targeting the M1 muscarinic receptor.
References
- 1. This compound | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Selective Activation of M1 for the Treatment of Alzheimer’s Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labs.penchant.bio [labs.penchant.bio]
- 15. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. TAK-071 | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 18. researchgate.net [researchgate.net]
- 19. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 26. benchchem.com [benchchem.com]
- 27. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. bmglabtech.com [bmglabtech.com]
- 30. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. cosmobio.co.jp [cosmobio.co.jp]
- 32. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 33. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. eurofinsdiscovery.com [eurofinsdiscovery.com]
Replicating Published Findings on VU6007496: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VU6007496 with alternative M1 positive allosteric modulators (PAMs), supported by experimental data and detailed protocols from published literature. The information is intended to facilitate the replication and further investigation of the findings surrounding this CNS-penetrant M1 PAM.
This compound is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor, a key target in the development of therapeutics for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2][3] While this compound showed promise with robust efficacy in preclinical models, its development was halted due to unanticipated species-specific metabolism and the discovery of active, toxic metabolites.[2][3] Nevertheless, it remains a valuable tool for in vivo studies of selective M1 activation in specific animal models.[1][2][3]
This guide focuses on the primary findings published in ACS Chemical Neuroscience, comparing this compound primarily with the clinical candidate VU319 (also known as ACP-319), and other notable M1 PAMs.[2][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of this compound and its comparators.
Table 1: In Vitro Pharmacology of M1 PAMs
| Compound | M1 PAM EC50 (nM) | M1 Agonism EC50 (µM) | % ACh Max Response | Selectivity vs. M2-M5 |
| This compound | 492 ± 2.9 | > 30 | 71.3 ± 9.9 | > 30 µM |
| VU319 | 492 | > 30 | Not specified | > 30 µM |
| VU6007477 | Not specified | Not specified | Not specified | Not specified |
Data extracted from multiple sources, where available.[2][5][6][7][8]
Table 2: In Vivo Pharmacokinetics (PK) of this compound and VU319
| Compound | Species | Brain Kp | Brain Kp,uu |
| This compound | Rat | Not specified | Not specified |
| VU319 | Mouse | 0.77 | 1.3 |
| Rat | 0.64 | 0.91 |
Kp: brain-to-plasma concentration ratio; Kp,uu: unbound brain-to-unbound plasma concentration ratio.[5][6]
Table 3: In Vivo Efficacy and Safety of M1 PAMs
| Compound | Model | Minimum Effective Dose (MED) | Cholinergic Adverse Effects |
| This compound | Novel Object Recognition (Rat) | 3 mg/kg, p.o. | None observed in rats |
| VU319 | Multiple preclinical models | Not specified | Devoid of effects in multiple species |
| BQCA, MK-7622, PF-0674427 | Mouse | Not applicable | Induced robust behavioral convulsions |
p.o.: per os (by mouth).
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors modulate various cellular processes, including neuronal excitability.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the M1 PAM Landscape: A Comparative Guide to VU6007496
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the M1 positive allosteric modulator (PAM) VU6007496 with its predecessor, VU319, and another key M1 PAM, VU0486846. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathway to support informed decisions in neuroscience research and development.
Executive Summary
This compound is a highly selective and central nervous system (CNS) penetrant M1 positive allosteric modulator with demonstrated efficacy in preclinical models of cognition.[1] However, its development was halted due to unanticipated species-specific metabolism and the formation of toxic metabolites, particularly in mice.[1] Despite this limitation, this compound remains a valuable tool compound for in vivo studies in rats and non-human primates. This guide provides a direct comparison of this compound with VU319, a clinical candidate M1 PAM, and VU0486846, another tool compound, to highlight the nuanced pharmacological profiles within this class of molecules.
Data Presentation: In Vitro and In Vivo Pharmacology
The following tables summarize the key quantitative data for this compound, VU319, and VU0486846, allowing for a direct comparison of their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Pharmacology of M1 PAMs
| Compound | Human M1 PAM EC50 (nM) | Human M1 Agonism (% ACh Max) | Rat M1 PAM EC50 (nM) | Rat M1 Agonism (% ACh Max) | M2-M5 Selectivity (EC50 > µM) |
| This compound | 228 | 24% @ 10 µM | 94 | Moderate | > 30 |
| VU319 | 492 | Minimal (< 10%) | 492 | Minimal | > 10 |
| VU0486846 | 310 | 29% @ 4.5 µM | 250 | 26% @ 5.6 µM | > 10 |
Table 2: In Vivo Pharmacokinetics and Efficacy of M1 PAMs
| Compound | Species | Brain Penetration (Kp,uu) | Oral Bioavailability (%) | Efficacy in Novel Object Recognition (MED, mg/kg, p.o.) |
| This compound | Rat | 0.36 | Not Reported | 3 |
| VU319 | Rat | 0.91 | 93 | 1 |
| VU0486846 | Rat | Not Reported | Not Reported | 3 |
M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. The binding of acetylcholine (ACh), potentiated by a positive allosteric modulator (PAM), activates the receptor, leading to a cascade of intracellular events that modulate neuronal excitability and synaptic plasticity.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for VU6007496
VU6007496 is a selective M1 positive allosteric modulator (PAM) intended for research use.[1][2] Proper handling and disposal are critical for laboratory safety and environmental protection. This document provides procedural guidance for the disposal of this compound, alongside relevant technical information.
Disposal Procedures
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must adhere to general best practices for chemical waste disposal and consult their institution's environmental health and safety office. The following procedures are based on general laboratory safety guidelines.
Step-by-Step Disposal Guide:
-
Consult Institutional Guidelines: Always prioritize your institution's specific protocols for hazardous waste disposal.
-
Do Not Dispose Down the Drain: Chemical waste, such as this compound, should never be disposed of in the sanitary sewer.
-
Use a Designated Hazardous Waste Container:
-
Select a container that is compatible with the chemical. For solid waste, a clearly labeled, sealable container is appropriate. For solutions, use a container compatible with the solvent used.
-
The container must be in good condition, with a secure, threaded cap.
-
-
Properly Label the Waste Container:
-
Affix a hazardous waste tag to the container.
-
Clearly write the full chemical name: "this compound".
-
List all constituents, including solvents, and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
-
Store Waste Appropriately:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.
-
Disposal of Contaminated Materials:
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable labware should be collected in a designated solid hazardous waste container.
Chemical and Physical Properties
A summary of available quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 429.52 g/mol | [2] |
| Molecular Formula | C25H27N5O2 | [2] |
| CAS Number | 2127101-85-1 | [1] |
| hM1 EC50 | 228 nM | [2] |
| M1 Agonism EC50 | > 10 µM | [2] |
| M2-M5 EC50 | > 30 µM | [2] |
| Solubility | 10 mM in DMSO | [2] |
Experimental Protocols
-
Engers JL, et al. "Discovery of this compound: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate." ACS Chemical Neuroscience. 2024.[3]
The supporting information for this article should contain detailed experimental procedures.[3]
Signaling Pathway
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[4][5]
Caption: M1 Receptor Signaling Pathway potentiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
